Leucomycin
説明
特性
IUPAC Name |
2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-ZRQQEUPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Leucomycin from Streptomyces kitasatoensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin, a complex of macrolide antibiotics, was first discovered in 1953 from the fermentation broth of Streptomyces kitasatoensis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product drug discovery and development. This document outlines the fermentation process for this compound production, detailed experimental protocols for its extraction and purification, and a summary of the analytical data for the characterization of its major components. Furthermore, this guide presents a visualization of the this compound biosynthetic pathway and the experimental workflow for its isolation, providing a foundational understanding for further research and process optimization.
Introduction
This compound, also known as kitasamycin, is a mixture of closely related 16-membered macrolide antibiotics.[1][2][3] It was originally isolated in 1953 by Hata and coworkers from the culture broth of Streptomyces kitasatoensis.[4] The this compound complex consists of multiple components, designated as this compound A1, A3, A4, A5, A6, A7, A8, and A9, among others, which differ in the acyl groups at the C-3 hydroxyl of the lactone ring and the C-4' hydroxyl of the mycarose sugar moiety.[5] These compounds exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria. The complexity of the this compound mixture and the varying biological activities of its individual components necessitate robust and efficient methods for their separation and characterization. This guide provides a detailed technical overview of the processes involved, from fermentation to the isolation of pure this compound components.
Biosynthesis of this compound
The biosynthesis of the this compound aglycone, a 16-membered lactone ring, proceeds via the polyketide pathway. This pathway involves the sequential condensation of acetate, propionate, and butyrate units. The biosynthesis is influenced by the availability of specific precursors in the fermentation medium. For instance, the addition of L-valine and L-leucine can direct the biosynthesis towards the production of specific this compound components. L-valine serves as a precursor for the butyryl-CoA side chain found in leucomycins A4 and A5, while L-leucine is a precursor for the isovaleryl-CoA side chain in leucomycins A1 and A3. The enzyme α-isopropylmalate synthase, a key enzyme in the L-leucine biosynthetic pathway, plays a regulatory role in the formation of these precursors. The biosynthesis can be inhibited by cerulenin, an inhibitor of fatty acid and polyketide biosynthesis, and 4-azaleucine, a leucine analog.
Experimental Protocols
Fermentation of Streptomyces kitasatoensis
This protocol describes the submerged fermentation of Streptomyces kitasatoensis for the production of this compound.
Materials:
-
Streptomyces kitasatoensis strain (e.g., NRRL 2486)
-
Seed medium (per liter): 10 g glucose, 10 g peptone, 3 g yeast extract, 3 g meat extract, 5 g NaCl, 1 g CaCO₃, pH 7.2
-
Production medium (per liter): 50 g soluble starch, 20 g soybean meal, 5 g yeast extract, 2 g K₂HPO₄, 1 g MgSO₄·7H₂O, 0.5 g NaCl, 2 g CaCO₃, pH 7.0
-
Precursors (optional): L-valine or L-leucine (5-10 g/L)
-
Shake flasks (500 mL)
-
Fermenter (5 L or larger)
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. kitasatoensis spores or mycelia into 50 mL of seed medium in a 500 mL shake flask. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate the production medium with the seed culture (5-10% v/v). For directed biosynthesis, add L-valine or L-leucine to the production medium.
-
Fermentation: Ferment in a shake flask or a fermenter at 28°C for 7-10 days. Maintain aeration and agitation (e.g., 200 rpm for shake flasks, 1 vvm and 300 rpm for a fermenter).
-
Monitoring: Monitor the pH, cell growth, and antibiotic production periodically. This compound production typically starts after the exponential growth phase.
Isolation and Purification of this compound
The following protocol outlines the extraction and chromatographic purification of the this compound complex from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or Butyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents for chromatography: n-hexane, ethyl acetate, methanol
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Adjust the pH of the fermentation broth to 8.0-8.5 with 2N NaOH.
-
Centrifuge the broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate or butyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with a suitable diameter and length (e.g., 2.5 cm x 40 cm for a few grams of crude extract).
-
Dissolve the crude extract in a minimal amount of chloroform or a mixture of n-hexane and ethyl acetate.
-
Load the dissolved sample onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. For example:
-
n-Hexane:Ethyl acetate (9:1, v/v)
-
n-Hexane:Ethyl acetate (7:3, v/v)
-
n-Hexane:Ethyl acetate (1:1, v/v)
-
n-Hexane:Ethyl acetate (3:7, v/v)
-
Ethyl acetate
-
Ethyl acetate:Methanol (9:1, v/v)
-
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the this compound complex and concentrate to dryness.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For the separation of individual this compound components, preparative HPLC can be employed.
-
A typical system would use a C18 column with a gradient of acetonitrile and water or a buffer solution (e.g., ammonium acetate).
-
Monitor the elution at approximately 232 nm.
-
Collect the peaks corresponding to the individual this compound components and lyophilize to obtain pure compounds.
-
Data Presentation
The following tables summarize the quantitative data related to this compound production and the physicochemical properties of its major components.
Table 1: Fermentation and Purification Data
| Parameter | Value | Reference |
| Fermentation Yield | ||
| - Wild Type Strain | 200-500 mg/L | |
| - Mutant Strain (with precursor) | Up to 4x increase | |
| Purification Recovery | ||
| - Solvent Extraction | > 90% | Estimated |
| - Silica Gel Chromatography | 60-70% | Estimated |
| - Preparative HPLC | > 95% per component | Estimated |
Table 2: Physicochemical and Spectroscopic Data of Major this compound Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) |
| This compound A1 | C₄₀H₆₇NO₁₄ | 785.96 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 786 [M+H]⁺, 628, 470, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |
| This compound A3 | C₄₂H₆₉NO₁₅ | 828.00 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 828 [M+H]⁺, 670, 512, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |
| This compound A4 | C₄₁H₆₇NO₁₅ | 813.97 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 814 [M+H]⁺, 656, 498, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |
| This compound A5 | C₃₉H₆₅NO₁₄ | 771.93 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 772 [M+H]⁺, 614, 456, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |
Note: The spectroscopic data presented are approximate and may vary depending on the solvent and instrument used.
Conclusion
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Streptomyces kitasatoensis. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers and professionals in the field of natural product drug discovery. The methodologies described herein can be adapted and optimized for the production and isolation of specific this compound components for further pharmacological evaluation and development. Future research may focus on metabolic engineering of S. kitasatoensis to enhance the yield of desired this compound components and the development of more efficient and scalable purification strategies.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 5. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]
An In-depth Technical Guide to the Ribosomal Binding and Mechanism of Action of Leucomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycins, a family of 16-membered macrolide antibiotics, exert their antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of leucomycin, with a specific focus on its interaction with the ribosomal binding site. We will delve into the quantitative binding affinities, the specific ribosomal components involved, and the downstream consequences of this interaction. Detailed methodologies for key experimental techniques used to elucidate this mechanism are also provided to aid in future research and drug development efforts.
Introduction
Leucomycins are a class of macrolide antibiotics produced by various Streptomyces species. They are characterized by a 16-membered lactone ring glycosidically linked to one or more sugar moieties. Their clinical utility stems from their ability to inhibit bacterial protein synthesis, making them effective against a range of Gram-positive bacteria. Understanding the precise mechanism by which this compound interacts with its ribosomal target is crucial for the development of new macrolide antibiotics that can overcome existing resistance mechanisms. This guide will provide a detailed examination of the this compound-ribosome interaction.
Ribosomal Binding Site of this compound
This compound, like other macrolide antibiotics, binds to the 50S large ribosomal subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET) , a channel through which newly synthesized polypeptide chains emerge from the ribosome. By binding within this tunnel, this compound sterically hinders the passage of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[1][2]
The primary components of the this compound binding site are segments of the 23S ribosomal RNA (rRNA) , specifically within Domain V .[3][4] Key nucleotide residues implicated in the interaction include those in the peptidyl transferase center (PTC) loop. While the interactions of 14-membered macrolides like erythromycin with nucleotides such as A2058 are well-characterized, 16-membered macrolides like this compound have a slightly different orientation in the NPET, leading to distinct interactions.[3] For instance, the mycarose moiety present in some leucomycins is thought to be crucial for the inhibition of the peptidyl transferase reaction by interacting with nucleotides like U2506 in the central loop of domain V.
In addition to rRNA, certain ribosomal proteins are in close proximity to the macrolide binding site and may play a role in stabilizing the interaction. Affinity labeling studies have identified ribosomal protein L27 as a major component of the macrolide binding site, indicating its important role.
Quantitative Analysis of this compound-Ribosome Binding
The affinity of this compound for the bacterial ribosome has been quantified using various biochemical assays. The following table summarizes the association (Ka) and dissociation (Kd) constants for several this compound compounds with Escherichia coli ribosomes, as determined by a competitive binding assay with [14C]erythromycin.
| Compound | Association Constant (Ka, M-1) | Dissociation Constant (Kd, M) | Reference |
| This compound A1 | 1.1 x 107 | 9.1 x 10-8 | |
| This compound A3 | 1.8 x 107 | 5.6 x 10-8 | |
| This compound A4 | 1.1 x 107 | 9.1 x 10-8 | |
| This compound A5 | 1.3 x 107 | 7.7 x 10-8 | |
| This compound A6 | 1.2 x 107 | 8.3 x 10-8 | |
| This compound A7 | 1.2 x 107 | 8.3 x 10-8 | |
| This compound A8 | 1.0 x 107 | 1.0 x 10-7 | |
| This compound A9 | 1.1 x 107 | 9.1 x 10-8 | |
| This compound U | 1.1 x 107 | 9.1 x 10-8 | |
| This compound V | 1.1 x 107 | 9.1 x 10-8 |
Mechanism of Action: Inhibition of Protein Synthesis
The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism:
-
Steric Occlusion: The primary mechanism is the physical blockage of the NPET, which prevents the elongation of the nascent polypeptide chain beyond a few amino acids.
-
Stimulation of Peptidyl-tRNA Dissociation: Macrolides, including this compound, have been shown to stimulate the premature dissociation of peptidyl-tRNA from the ribosome. This action not only halts the synthesis of a specific protein but can also deplete the cellular pool of available tRNAs.
-
Inhibition of Peptidyl Transferase Activity: Certain leucomycins, particularly those containing a mycarose sugar, can directly inhibit the peptidyl transferase reaction, which is the fundamental step of peptide bond formation. This inhibition is context-dependent, with the efficiency of inhibition being influenced by the specific amino acid residues in the P- and A-sites of the ribosome.
Downstream Cellular Effects
Beyond the immediate cessation of protein synthesis, the action of this compound can trigger broader stress responses within the bacterial cell. Sub-inhibitory concentrations of antibiotics can lead to significant changes in bacterial gene expression. This can include the modulation of virulence factor expression and the activation of general stress response pathways. For example, the ribosome stalling caused by macrolides can induce specific stress responses as the cell attempts to cope with the translational arrest.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.
Ribosome Binding Assay (Competitive Displacement)
This protocol describes a method to determine the binding affinity of a non-labeled antibiotic (e.g., this compound) by measuring its ability to displace a radiolabeled antibiotic (e.g., [14C]erythromycin) from the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
[14C]erythromycin of known specific activity
-
Unlabeled this compound standards of known concentrations
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
Procedure:
-
Prepare a series of reaction mixtures each containing a fixed concentration of 70S ribosomes (e.g., 0.1 µM) and a fixed concentration of [14C]erythromycin (e.g., 0.1 µM) in binding buffer.
-
To these mixtures, add increasing concentrations of unlabeled this compound. Include a control with no unlabeled competitor.
-
Incubate the mixtures at 37°C for 1 hour to allow binding to reach equilibrium.
-
Filter each reaction mixture through a glass fiber filter under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter.
-
Wash the filters rapidly with three portions of ice-cold binding buffer to remove unbound radiolabeled ligand.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Plot the amount of bound [14C]erythromycin as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the bound [14C]erythromycin).
-
Calculate the Ki (dissociation constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free system.
Materials:
-
Commercial E. coli S30 extract-based IVTT kit (e.g., PURExpress®)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
This compound stock solution
-
Amino acid mixture (including a radiolabeled amino acid like [35S]methionine if using autoradiography for detection)
-
Luciferase assay reagent (if using luciferase reporter)
-
Microplate reader (for luciferase) or equipment for SDS-PAGE and autoradiography
Procedure:
-
Set up IVTT reactions according to the manufacturer's protocol. Each reaction should contain the S30 extract, the DNA template, and the amino acid mixture.
-
Add varying concentrations of this compound to the reactions. Include a positive control (no antibiotic) and a negative control (no DNA template).
-
Incubate the reactions at 37°C for 1-2 hours.
-
For luciferase reporter: Add the luciferase assay reagent to each reaction and measure the luminescence using a microplate reader.
-
For radiolabeled protein: Stop the reactions by adding SDS-PAGE sample buffer. Separate the synthesized proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled protein.
-
Quantify the amount of protein synthesized at each this compound concentration.
-
Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.
Chemical Footprinting
Chemical footprinting is used to identify the specific nucleotides in the 23S rRNA that are protected by the binding of this compound.
Materials:
-
Purified 70S ribosomes or 50S subunits
-
This compound
-
Chemical probing reagents (e.g., dimethyl sulfate (DMS) which modifies accessible adenines and cytosines, or kethoxal which modifies accessible guanines)
-
Primer extension analysis reagents: reverse transcriptase, dNTPs, and a 32P-labeled DNA primer complementary to a region downstream of the expected binding site on the 23S rRNA.
-
RNA extraction reagents
-
Urea-polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Incubate ribosomes with or without a saturating concentration of this compound.
-
Treat the ribosome-ligand complexes with a limited amount of a chemical probing reagent (e.g., DMS) for a short period to ensure, on average, less than one modification per rRNA molecule.
-
Quench the modification reaction.
-
Extract the 23S rRNA from the treated ribosomes.
-
Perform primer extension analysis on the extracted rRNA. The 32P-labeled primer is annealed to the rRNA and extended by reverse transcriptase. The enzyme will stop at the nucleotide preceding a modified base.
-
Run the primer extension products on a high-resolution denaturing urea-PAGE gel alongside a sequencing ladder generated using the same primer and unmodified rRNA.
-
Autoradiograph the gel. The positions where this compound binding protects the rRNA from chemical modification will appear as diminished or absent bands in the drug-treated lane compared to the control lane. These "footprints" indicate the binding site of the antibiotic.
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow: Ribosome Binding Assay
Caption: Workflow for a competitive ribosome binding assay.
Logical Relationship: this compound's Dual Inhibitory Action
Caption: this compound's binding leads to a dual mechanism of protein synthesis arrest.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that targets the 50S ribosomal subunit. Its binding within the nascent peptide exit tunnel results in a multifaceted mechanism of action that includes steric hindrance, stimulation of peptidyl-tRNA dissociation, and, in some cases, direct inhibition of the peptidyl transferase center. The detailed understanding of these molecular interactions, supported by quantitative binding data and sophisticated experimental methodologies, provides a solid foundation for the rational design of novel macrolide antibiotics. Future research aimed at further dissecting the context-dependent nature of this compound's inhibitory activity and its impact on bacterial signaling pathways will be invaluable in the ongoing fight against antibiotic resistance.
References
- 1. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of the Leucomycin Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis, represents a significant area of interest in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of the this compound complex, detailing its efficacy against a range of clinically relevant bacteria. The information presented herein is intended to support research and development efforts in the field of infectious diseases.
Core Efficacy: Antibacterial Spectrum
The this compound complex exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, with some efficacy against select Gram-negative organisms and other pathogens.[1][] Its antibacterial action is comparable to that of erythromycin.[] Notably, this compound has demonstrated effectiveness against strains resistant to other antibiotics, such as penicillin and erythromycin-resistant Staphylococcus aureus.[][3] The complex is composed of several components, with this compound A components being the most prevalent in commercially available formulations.
Quantitative Antibacterial Activity
The in vitro efficacy of the this compound complex and its components, such as josamycin (a major component), is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for this compound (kitasamycin) and josamycin against various bacterial species as reported in the scientific literature.
| Bacterial Species | Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (Penicillin-sensitive) | Kitasamycin | - | - | - | All isolates inhibited by 1.56 | |
| Staphylococcus aureus (Penicillin-resistant) | Kitasamycin | - | - | - | 99% of isolates inhibited by 1.56 | |
| Staphylococcus aureus | Josamycin | 25 | - | - | - | |
| Staphylococcus aureus | Josamycin | - | Most effective | - | - | |
| Staphylococcus epidermidis | Josamycin | 25 | - | - | - | |
| Streptococcus pyogenes | Kitasamycin | - | All isolates inhibited by 0.39 | - | - | |
| Streptococcus pyogenes | Josamycin | - | Most effective | - | - | |
| Streptococcus agalactiae | Josamycin | - | Most effective | - | - | |
| Streptococcus pneumoniae (Pneumococci) | Kitasamycin | - | All isolates inhibited by 1.56 | - | - | |
| Streptococcus pneumoniae | Josamycin | 25 | - | - | - | |
| Enterococci | Josamycin | 25 | - | - | 41.2% of strains were resistant | |
| Neisseria gonorrhoeae (β-lactamase negative) | Josamycin | - | - | - | - | |
| Neisseria gonorrhoeae (β-lactamase positive) | Josamycin | - | - | - | - | |
| Pasteurella multocida | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |
| Pasteurella haemolytica | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |
| Mycoplasma hyopneumoniae | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |
| Actinobacillus pleuropneumoniae | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |
| Actinomyces pyogenes | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |
| Gram-negative enteric bacteria | EL-870 (a semi-synthetic this compound) | - | >50 | - | - |
Note: The table presents a summary of available data. Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental methodologies.
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial effect of the this compound complex is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. The mechanism of action involves the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding obstructs the translocation step of protein elongation, preventing the ribosome from moving along the messenger RNA (mRNA). This blockage ultimately halts the synthesis of essential proteins, leading to the cessation of bacterial growth and proliferation.
Experimental Protocols for In Vitro Susceptibility Testing
Accurate determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The two most common methods cited in the literature for macrolide antibiotics are broth microdilution and agar dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in a cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium for fastidious organisms) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are then used to prepare a bacterial suspension in a sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air (or other specific atmospheric conditions if required for the test organism).
-
MIC Determination: After incubation, the plates are examined visually or with an automated reader for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Agar Dilution Method
The agar dilution method involves incorporating the antibiotic into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.
Detailed Protocol:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized volume of the bacterial suspension using a multipoint inoculator or a calibrated loop.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.
Conclusion
The this compound complex demonstrates a potent in vitro antibacterial spectrum, particularly against Gram-positive cocci. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it an important member of the macrolide class of antibiotics. The standardized methodologies for susceptibility testing, such as broth microdilution and agar dilution, are crucial for accurately evaluating its efficacy and guiding further research and clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising antibiotic complex.
References
The Structure-Activity Relationship of Leucomycin: A Technical Guide for Drug Development Professionals
Abstract
Leucomycins, a family of 16-membered macrolide antibiotics, represent a critical area of research in the ongoing effort to combat bacterial resistance. Their complex structure offers multiple sites for chemical modification, enabling the development of derivatives with improved potency, expanded antibacterial spectra, and enhanced pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of leucomycin and its analogs. It summarizes key quantitative data on antibacterial activity, details essential experimental protocols for SAR evaluation, and presents visual representations of the mechanism of action and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Leucomycins, produced by Streptomyces kitasatoensis, are a complex of closely related macrolide antibiotics.[1] The core structure consists of a 16-membered lactone ring glycosidically linked to a disaccharide moiety, typically composed of mycaminose and mycarose. Like other macrolides, leucomycins exert their antibacterial effect by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[2] This guide will explore the critical structural features of the this compound scaffold that govern its antibacterial activity and how targeted modifications can lead to the development of next-generation macrolide antibiotics.
Core Structure and Key Modification Sites
The this compound molecule presents several key positions where chemical modifications have been shown to significantly impact its biological activity. These include:
-
C-3 Hydroxyl Group: Modifications at this position, including acylation and epimerization, can influence both antibacterial potency and metabolic stability.[3][4]
-
C-9 Carbonyl Group: Reduction or epimerization of the C-9 ketone can alter the conformation of the macrolactone ring and affect antibacterial activity.[5]
-
C-4" Hydroxyl Group of Mycarose: Acylation at this position is a common feature in naturally occurring, potent leucomycins like josamycin (this compound A3).
-
Disaccharide Moiety: Alterations to the sugar residues can impact ribosome binding and the ability to overcome certain resistance mechanisms.
Quantitative Structure-Activity Relationship Data
The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against key Gram-positive pathogens. This data highlights the impact of specific structural modifications on antibacterial potency.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Natural this compound Components
| Compound | Staphylococcus aureus | Bacillus subtilis | Klebsiella pneumoniae |
| This compound A1 | 0.04 | 0.60 | 10 |
| This compound A3 (Josamycin) | 0.04 | 0.60 | 10 |
| This compound A4 | 0.15 | 1.25 | 10 |
| This compound A5 | 0.80 | 0.30 | 5 |
| This compound A6 | 0.04 | 0.60 | 10 |
| This compound A7 | 0.80 | 0.30 | 5 |
Data extracted from reference.
Table 2: Structure-Activity Relationship of C-9 Modified this compound A5 Derivatives
| Compound | Staphylococcus epidermidis sp-al-1 | Streptococcus pyogenes N. Y. 5 |
| This compound A5 (9R-OH) | 0.78 | 0.39 |
| 9-epi-Leucomycin A5 (9S-OH) | 3.12 | 1.56 |
Data extracted from reference. This data indicates that the natural R-configuration at the C-9 hydroxyl group is preferred for activity against these strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound derivatives is a crucial parameter for assessing their antibacterial potency. The broth microdilution method is a standard and widely used technique.
Objective: To determine the lowest concentration of a this compound derivative that visibly inhibits the growth of a target microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or visual inspection
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the this compound derivative.
-
Perform serial two-fold dilutions of the antibiotic in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension in the growth medium to achieve the final desired inoculum concentration.
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
-
Controls:
-
Include a growth control well containing only the medium and the bacterial inoculum.
-
Include a sterility control well containing only the medium.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Ribosome Binding Assay (Competition Filter Binding)
This assay is used to determine the affinity of this compound derivatives for the bacterial ribosome. It measures the ability of a test compound to compete with a radiolabeled macrolide for binding to the ribosome.
Objective: To quantify the binding affinity of this compound derivatives to the bacterial 70S ribosome.
Materials:
-
Purified bacterial 70S ribosomes
-
Radiolabeled macrolide (e.g., [¹⁴C]erythromycin)
-
This compound derivatives
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl)
-
Nitrocellulose and glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Reaction Setup:
-
In a series of reaction tubes, combine a fixed concentration of 70S ribosomes and a fixed concentration of the radiolabeled macrolide.
-
Add varying concentrations of the unlabeled this compound derivative to the tubes. Include a control with no unlabeled competitor.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixtures through a nitrocellulose filter stacked on top of a glass fiber filter. The ribosomes and bound ligands will be retained on the nitrocellulose filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
Place the nitrocellulose filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radiolabeled macrolide using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled macrolide against the concentration of the this compound derivative.
-
Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the radiolabeled macrolide binding).
-
The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing Key Processes
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Leucomycins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the nascent polypeptide exit tunnel. This prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect.
Caption: this compound binds to the nascent peptide exit tunnel of the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow: MIC Determination by Broth Microdilution
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The structure-activity relationship of leucomycins is a complex but promising field of study. Modifications to the macrolactone ring and its substituents have been shown to significantly modulate antibacterial activity. The data and protocols presented in this guide offer a foundational resource for the rational design and evaluation of novel this compound derivatives. A thorough understanding of the SAR, coupled with robust experimental validation, will be instrumental in developing new macrolide antibiotics that can effectively address the challenge of bacterial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity studies among 16-membered macrolide antibiotics related to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylthis compound A5 (TMS-19-Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-epi-leucomycin A5. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Leucomycin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycins are a group of 16-membered macrolide antibiotics produced by the soil bacterium Streptomyces kitasatoensis. These compounds exhibit a broad spectrum of activity against Gram-positive bacteria, making them valuable in both clinical and veterinary medicine. The core of the leucomycin molecule is its aglycone, a complex polyketide structure synthesized by a type I modular polyketide synthase (PKS). Understanding the intricate enzymatic machinery responsible for the biosynthesis of this aglycone is crucial for the rational design of novel this compound derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound aglycone biosynthesis pathway, including the genetic organization, enzymatic steps, and regulatory mechanisms.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located in a dedicated gene cluster within the Streptomyces kitasatoensis chromosome. This cluster, identified as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, harbors the genes encoding the enzymatic machinery required for the synthesis of the this compound aglycone and its subsequent glycosylation. The core of this cluster is composed of a set of large, multifunctional genes encoding the type I modular polyketide synthase responsible for the assembly of the aglycone backbone. These genes are designated as lcmA1 through lcmA5, alongside other auxiliary genes labeled lcmB through lcmRII that are involved in precursor supply, tailoring reactions, and regulation.
The Polyketide Synthase Machinery
The this compound aglycone is assembled through a series of condensation reactions catalyzed by a modular type I polyketide synthase (PKS). This enzymatic assembly line is composed of multiple modules, each responsible for one cycle of chain elongation and modification. Each module, in turn, is comprised of a set of functional domains that carry out specific catalytic steps.
The key domains within each PKS module include:
-
Acyltransferase (AT): Selects the specific building block (extender unit), typically malonyl-CoA or methylmalonyl-CoA, for chain elongation.
-
Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons.
-
Ketoreductase (KR): Reduces the β-keto group formed after condensation to a hydroxyl group.
-
Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.
-
Enoyl Reductase (ER): Reduces the double bond to a single bond.
The specific combination of these domains within each module determines the structure of the final polyketide chain.
Biosynthesis Pathway of this compound Aglycone
The biosynthesis of the this compound aglycone is a complex, multi-step process initiated by a starter unit and sequentially elongated by the addition of extender units. The entire process is orchestrated by the modular PKS encoded by the lcm gene cluster.
Starter and Extender Units
The assembly of the this compound aglycone begins with a specific starter unit, which is loaded onto the first module of the PKS. Subsequent elongation cycles involve the incorporation of various extender units, primarily malonyl-CoA and methylmalonyl-CoA, as dictated by the specificity of the acyltransferase (AT) domain of each module. Feeding studies using 13C-labeled precursors have confirmed the polyketide origin of the aglycone, with acetate and propionate being the primary sources for the carbon backbone.
The biosynthesis is also notably influenced by the availability of specific amino acids. For instance, the addition of L-leucine and L-valine to the fermentation medium can direct the biosynthesis towards the production of specific this compound components, suggesting their role as precursors for some of the extender units or for the acyl side chains.
Modular Organization and Step-by-Step Elongation
The this compound PKS is a large enzymatic complex composed of multiple modules. While the precise sequence and domain organization of each module in the this compound PKS are still under detailed investigation, a general model can be proposed based on the analysis of the lcm gene cluster and comparison with other well-characterized macrolide biosynthetic pathways.
The following DOT script visualizes a proposed logical workflow for the biosynthesis of a polyketide chain by a modular PKS like the one involved in this compound aglycone synthesis.
This diagram illustrates the sequential action of the PKS modules. The growing polyketide chain is passed from one module to the next, with each module adding a new extender unit and performing a specific set of reductive modifications. The process culminates in the final module, where a thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolactone ring of the this compound aglycone.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues. The lcm gene cluster contains putative regulatory genes that likely control the expression of the biosynthetic genes. These cluster-situated regulators (CSRs) often act as transcriptional activators or repressors, responding to various signals such as nutrient availability and cell density.
Furthermore, the biosynthesis of polyketides is often subject to feedback regulation, where the final product or an intermediate in the pathway can inhibit the activity of key enzymes. This complex regulatory network ensures the efficient production of this compound while preventing the wasteful expenditure of cellular resources.
Quantitative Data on this compound Biosynthesis
While detailed kinetic data for each enzyme in the this compound biosynthesis pathway is not yet fully available, several studies have provided valuable quantitative insights.
| Parameter | Value | Reference |
| Cerulenin concentration for 50% inhibition of this compound synthesis in resting cells | 1.5 µg/mL | [1] |
| Increase in total kitasamycin (this compound) titers with L-valine supplementation | Doubled | [2] |
| Increase in total kitasamycin (this compound) titers with L-leucine supplementation | Quadrupled | [2] |
These data highlight the sensitivity of the pathway to inhibitors of fatty acid and polyketide synthesis and underscore the significant impact of precursor availability on the overall yield of this compound.
Experimental Protocols
Gene Disruption in Streptomyces using PCR-Targeting
A common method for functional analysis of genes in Streptomyces is gene disruption via homologous recombination. The PCR-targeting method allows for the precise replacement of a target gene with an antibiotic resistance cassette.
Materials:
-
Streptomyces kitasatoensis spores or mycelia
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Cosmid library of S. kitasatoensis genomic DNA
-
PCR primers with homology extensions to the target gene
-
Antibiotic resistance cassette (e.g., apramycin resistance)
-
Plasmids for λ-Red recombination (e.g., pIJ790)
-
Appropriate growth media (e.g., ISP4, MS agar) and antibiotics
Procedure:
-
Design and PCR amplify the disruption cassette: Design PCR primers with 5' extensions homologous to the regions flanking the target gene in the S. kitasatoensis genome and 3' ends that anneal to the antibiotic resistance cassette. Amplify the cassette using these primers.
-
λ-Red mediated recombination: Introduce the purified PCR product into an E. coli strain carrying the target gene on a cosmid and expressing the λ-Red recombinase. The recombinase will mediate the replacement of the target gene with the disruption cassette.
-
Conjugation: Transfer the modified cosmid from E. coli to S. kitasatoensis via intergeneric conjugation.
-
Selection of exconjugants: Select for S. kitasatoensis colonies that have incorporated the disruption cassette by growing on media containing the appropriate antibiotic.
-
Verification: Confirm the gene replacement in the selected colonies by PCR analysis and Southern blotting.
13C-Labeling Studies for Biosynthetic Pathway Elucidation
Isotope labeling experiments are powerful tools for tracing the origin of atoms in a natural product.
Materials:
-
Streptomyces kitasatoensis culture
-
Defined fermentation medium
-
13C-labeled precursors (e.g., [1-13C]acetate, [2-13C]acetate, [1,2-13C]acetate, U-13C-glucose)
-
Solvents for extraction and purification of this compound
-
NMR spectrometer
Procedure:
-
Fermentation: Grow S. kitasatoensis in a defined medium.
-
Precursor feeding: At a specific time point during fermentation (e.g., late exponential phase), add the 13C-labeled precursor to the culture.
-
Extraction and purification: After a suitable incubation period, harvest the culture and extract the this compound. Purify the this compound using chromatographic techniques (e.g., HPLC).
-
NMR analysis: Acquire 13C NMR spectra of the purified, labeled this compound.
-
Data analysis: Compare the 13C NMR spectrum of the labeled compound with that of an unlabeled standard to determine the positions and extent of 13C incorporation. This information can be used to deduce the biosynthetic origins of the carbon atoms in the aglycone.
Conclusion
The biosynthesis of the this compound aglycone is a remarkable example of the complex and highly regulated enzymatic processes that occur in nature. The modular nature of the type I polyketide synthase provides a versatile platform for the generation of structural diversity. A thorough understanding of this biosynthetic pathway, from the genetic level to the intricate enzymatic mechanisms, is essential for the development of novel this compound derivatives with enhanced therapeutic potential. Future research will likely focus on the detailed functional characterization of each PKS module and the elucidation of the complex regulatory networks that govern this compound production. This knowledge will undoubtedly pave the way for the bioengineering of "unnatural" natural products with improved pharmacological properties.
References
An In-depth Technical Guide to Leucomycin Derivatives and Their Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of leucomycin derivatives, a class of 16-membered macrolide antibiotics. It delves into their antimicrobial activity, mechanism of action, and the experimental protocols used for their evaluation. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.
Introduction to this compound and its Derivatives
This compound is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. These 16-membered lactone rings have a broad spectrum of activity, primarily against Gram-positive bacteria.[1] Through semi-synthetic modifications of the this compound scaffold, a variety of derivatives have been developed with the aim of improving their pharmacokinetic properties and antimicrobial efficacy. Notable derivatives include josamycin, rokitamycin, midecamycin, and miocamycin. These compounds have found clinical use in treating various bacterial infections.[2][3][4]
Antimicrobial Activity of this compound Derivatives
The antimicrobial potency of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[5] The following tables summarize the in vitro activity of several this compound derivatives against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria (μg/mL)
| This compound Derivative | Staphylococcus aureus | Streptococcus pneumoniae | Streptococcus pyogenes |
| Josamycin | 1 | 0.03-0.12 | - |
| Rokitamycin | 1 (MIC90) | 0.03-0.5 | - |
| Midecamycin | - | - | - |
| Miocamycin | 2 | 0.06-0.25 | - |
| This compound | 45.0 (MIC90) | - | - |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from various sources for comparative purposes.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria (μg/mL)
| This compound Derivative | Haemophilus influenzae | Moraxella catarrhalis | Neisseria gonorrhoeae |
| Josamycin | 2-16 | - | - |
| Rokitamycin | Less active than erythromycin | Comparable to erythromycin | Comparable to erythromycin |
| Midecamycin | - | - | - |
| Miocamycin | 8-32 | - | - |
| This compound | - | - | - |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound derivatives exert their antimicrobial effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.
Signaling Pathway of Protein Synthesis Inhibition
The binding of this compound derivatives occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. This binding site is in close proximity to the peptidyl transferase center (PTC), the active site responsible for peptide bond formation. The presence of the macrolide in the NPET is thought to sterically hinder the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This effectively terminates protein synthesis.
The binding site on the 50S ribosomal subunit primarily involves specific interactions with the 23S rRNA. Nucleotides such as A2058 and A2059 in domain V of the 23S rRNA have been identified as key interaction points for macrolides.
Experimental Protocols for Antimicrobial Activity Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium).
-
Preparation of Inoculum: From a pure culture of the test organism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution: Dispense the broth medium into all wells of a 96-well microtiter plate. Add a specific volume of the antibiotic stock solution to the first well and perform two-fold serial dilutions by transferring an aliquot of the solution to the subsequent wells.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination. It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of the this compound derivative. This is done by adding the antibiotic solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation spot.
Structure-Activity Relationships
The antimicrobial activity of this compound derivatives is influenced by their chemical structure. Modifications at different positions of the macrolide ring can affect their binding affinity to the ribosome and their ability to penetrate the bacterial cell wall. For instance, the presence of a disaccharide at position 5 of the 16-membered ring, which includes a mycarose moiety, has been correlated with the inhibition of the peptidyl transferase reaction. Further research into the structure-activity relationships of this compound derivatives is crucial for the rational design of new and more potent macrolide antibiotics.
Conclusion
This compound derivatives represent an important class of macrolide antibiotics with a well-established mechanism of action targeting the bacterial ribosome. This guide has provided a detailed overview of their antimicrobial activity, the molecular basis of their function, and the standardized experimental protocols for their evaluation. The quantitative data, workflow diagrams, and mechanistic pathway illustration are intended to serve as a valuable technical resource for the scientific community engaged in the fight against antimicrobial resistance. Continued research and development in this area are essential for discovering novel derivatives with enhanced efficacy and a broader spectrum of activity.
References
- 1. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Characterization of the Leucomycin Antibiotic Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of the leucomycin antibiotic complex. This compound, also known as kitasamycin, is a mixture of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] This document details the key components of the complex, their antibacterial activity, the biosynthetic pathways involved in their production, and standardized experimental protocols for their isolation, purification, and structural elucidation. The information presented is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this important class of antibiotics.
Introduction
The this compound complex is a family of closely related 16-membered macrolide lactone antibiotics discovered in 1953.[2][3] Produced by Streptomyces kitasatoensis, the complex is comprised of multiple biologically active components, primarily designated as this compound A1, A3, A4, A5, A6, A7, A8, and A9, along with other minor components.[4] These compounds exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, some Gram-negative cocci, mycoplasma, and leptospira. The mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome. This guide will systematically detail the essential aspects of the initial characterization of this antibiotic complex.
Components and Physicochemical Properties
The this compound complex is a mixture of at least eight biologically active components, with Leucomycins A1 and A3 to A9 being the most well-characterized. The general structure consists of a 16-membered lactone ring to which deoxy sugars are attached. The variations between the different components primarily occur at the C-3 and C-4'' positions of the aglycone and the mycarose moiety, respectively.
Table 1: Physicochemical Properties of Selected this compound Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound A1 | C40H67NO14 | 786.0 | Isovaleryl group at C-4'' of mycarose. |
| This compound A3 | C39H65NO14 | 771.9 | Acetyl group at C-3 of the lactone ring, isovaleryl group at C-4'' of mycarose. |
| This compound A4 | C39H65NO14 | 771.9 | Butyryl group at C-4'' of mycarose. |
| This compound A5 | C39H65NO14 | 771.9 | Acetyl group at C-3 of the lactone ring, butyryl group at C-4'' of mycarose. |
| This compound A7 | C38H63NO14 | 757.9 | Propionyl group at C-4'' of mycarose. |
| This compound V | C35H59NO13 | 701.8 | Lacks the mycarose sugar. |
Antibacterial Activity
The this compound complex demonstrates potent inhibitory activity against a range of pathogenic bacteria. The individual components exhibit similar antibacterial spectra, with variations in potency.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound A7 and Comparative Macrolides (µg/mL)
| Bacterial Strain | This compound A7 | Josamycin | Erythromycin |
| Staphylococcus aureus | 0.25 - 2 | ≤0.39 | 0.023 - >1024 |
| Streptococcus pneumoniae | 0.06 - 0.5 | ≤0.39 | 0.004 - 256 |
| Enterococcus faecalis | 1 - 8 | >100 | >128 |
Note: MIC ranges are compiled from various sources and may vary depending on the specific strain and testing methodology.
Biosynthesis
The biosynthesis of the this compound aglycone follows the polyketide pathway, which involves the sequential condensation of small carboxylic acid units. The biosynthesis of the entire complex is governed by a large biosynthetic gene cluster (BGC) within the genome of Streptomyces kitasatoensis.
The composition of the final this compound complex can be influenced by the addition of specific precursors to the fermentation medium. For instance, the addition of L-valine directs the biosynthesis towards components with a butyryl side chain (e.g., this compound A4/A5), while L-leucine promotes the formation of components with an isovaleryl side chain (e.g., this compound A1/A3). This precursor-directed biosynthesis offers a method for enriching the production of specific, potentially more active, components.
Below is a conceptual diagram illustrating the influence of amino acid precursors on the biosynthesis of different this compound components.
Caption: Influence of amino acid precursors on this compound biosynthesis.
Experimental Protocols
Isolation and Purification of the this compound Complex
A generalized workflow for the isolation and purification of the this compound complex from a Streptomyces kitasatoensis fermentation broth is outlined below.
Caption: Generalized workflow for this compound isolation and purification.
Detailed Methodology:
-
Fermentation: Cultivate Streptomyces kitasatoensis in a suitable nutrient medium under aerobic conditions for 3-4 days.
-
Extraction: After fermentation, filter the culture broth to remove the mycelia. Extract the filtrate with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude residue.
-
Initial Purification: Subject the crude extract to column chromatography using silica gel or alumina as the stationary phase. Elute with a suitable solvent gradient to separate the this compound complex from other metabolites.
-
Component Separation: For the separation of individual this compound components, employ preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer is a common method.
Structural Elucidation
The structures of the individual this compound components are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weights of the components and to obtain fragmentation patterns that provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural assignment of the complex macrolide structures.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial potency of the this compound components is quantified by determining the MIC using the broth microdilution method.
Detailed Protocol for Broth Microdilution:
-
Preparation of Antibiotic Stock Solutions: Dissolve the purified this compound components in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Conclusion
The initial characterization of the this compound antibiotic complex reveals a mixture of potent macrolide antibiotics with a significant therapeutic potential. This guide has provided a comprehensive overview of the key components, their antibacterial activities, biosynthetic pathways, and the experimental protocols required for their study. The detailed methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development, facilitating further investigation into this important class of natural products.
References
Methodological & Application
Application Notes and Protocols for Leucomycin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin is a macrolide antibiotic complex produced by Streptomyces kitasatoensis. Like other macrolides, it is primarily effective against Gram-positive bacteria. In vitro susceptibility testing is a cornerstone of antimicrobial research and development, providing essential data on an agent's potency and spectrum of activity. These tests determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Standardized protocols, primarily established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring the reproducibility and comparability of susceptibility data across different laboratories.[2] This document provides detailed protocols for the principal methods of in vitro susceptibility testing for this compound: broth microdilution, agar dilution, and disk diffusion.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with translocation and preventing the elongation of the polypeptide chain.[3] This action halts bacterial growth and replication.
Caption: this compound's mechanism of action targeting the bacterial ribosome.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound A7 against several Gram-positive pathogens, in comparison to other macrolides. Lower MIC values are indicative of greater antibacterial potency.
Table 1: Comparative In Vitro Activity of this compound A7 and Other Macrolides (MIC in µg/mL)
| Bacterial Strain | This compound A7 MIC (µg/mL) | Josamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 - 2 | ≤0.39 | 0.023 - >1024 |
| Streptococcus pneumoniae | 0.06 - 0.5 | ≤0.39 | 0.004 - 256 |
| Enterococcus faecalis | 1 - 8 | >100 | >128 |
Data compiled from various sources; specific values may vary by strain and methodology.
Table 2: Quality Control (QC) Ranges for Reference Strains with Macrolides (CLSI M100)
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Disk Diffusion Zone Diameter (mm) |
|---|---|---|---|
| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1 | 22 - 30 |
| Staphylococcus aureus ATCC® 25923™ | Erythromycin (15 µg disk) | N/A | 22 - 30 |
| Streptococcus pneumoniae ATCC® 49619™ | Erythromycin | 0.03 - 0.12 | 25 - 30 |
| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 | 20 - 28 |
Note: Specific QC ranges for this compound are not defined by CLSI. Erythromycin, a structurally related macrolide, is presented as a surrogate for establishing QC performance.
Experimental Protocols
Accurate and reproducible susceptibility testing requires adherence to standardized protocols. The following sections detail the procedures for broth microdilution, agar dilution, and disk diffusion methods.
General Procedures (Applicable to All Methods)
-
Antimicrobial Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., ethanol or DMSO, followed by dilution in sterile water) at a high concentration (e.g., 1280 µg/mL). Sterilize by filtration if necessary.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth dilution or Mueller-Hinton Agar (MHA) for agar and disk diffusion methods. For fastidious organisms, appropriate supplementation (e.g., lysed horse blood) may be required.
-
Inoculum Preparation:
-
Select 4-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a photometric device.
-
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates and is considered a reference method by CLSI and EUCAST.
Caption: Workflow for the broth microdilution susceptibility test.
Detailed Methodology:
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the drug.
-
Inoculation: Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Dispensing: Add 50 µL of the final inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate for visible growth (turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
Protocol 2: Agar Dilution Method
Considered a "gold standard," this method is particularly useful for testing multiple isolates simultaneously. It involves incorporating the antimicrobial agent directly into the agar medium.
Caption: Workflow for the agar dilution susceptibility test.
Detailed Methodology:
-
Plate Preparation: Prepare a series of this compound concentrations. Add 1 part of each antimicrobial concentration to 9 parts of molten MHA (held at 45-50°C) and mix thoroughly. For example, add 2 mL of a 10x drug concentration to 18 mL of agar.
-
Pouring: Pour the agar into sterile petri dishes to a uniform depth (e.g., 4 mm) and allow them to solidify. Include a drug-free control plate.
-
Inoculation: Adjust the bacterial suspension (0.5 McFarland) to a final concentration of 10⁷ CFU/mL. Using a multipoint inoculator or pipette, spot 1-2 µL of each bacterial suspension onto the surface of each plate, delivering approximately 10⁴ CFU per spot.
-
Incubation: Allow the spots to dry completely before inverting the plates. Incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, defined as no growth, a faint haze, or a single colony.
Protocol 3: Disk Diffusion (Kirby-Bauer) Method
This qualitative or semi-quantitative method is widely used in clinical labs. It does not yield a direct MIC value but categorizes an organism as susceptible, intermediate, or resistant based on the diameter of the zone of growth inhibition.
References
Application Notes and Protocols: Determination of Leucomycin MIC against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucomycin, a member of the macrolide antibiotic family, functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby halting the growth of susceptible bacteria.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus, a significant human pathogen known for its ability to acquire antibiotic resistance. Understanding the MIC is crucial for assessing the potential efficacy of this compound and for monitoring the emergence of resistance. The primary mechanisms of macrolide resistance in S. aureus involve target site modification, primarily through the action of erm genes, and active drug efflux mediated by msr genes.[1][2]
Data Presentation: this compound MIC against Staphylococcus aureus
The following tables summarize representative MIC values for this compound and the closely related macrolide, erythromycin, against various S. aureus phenotypes.
Table 1: Representative MIC Values of this compound (Josamycin) against Staphylococcus aureus*
| Strain Phenotype | This compound (Josamycin) MIC (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.39 (MIC₅₀) | [3][4] |
| Methicillin-Resistant S. aureus (MRSA) | Varies, can be elevated | |
| Erythromycin-Resistant S. aureus | 2.0 (inhibits 57% of strains) | |
| Erythromycin-Resistant S. aureus | All strains susceptible |
*Josamycin is a component of the this compound complex and is often used in susceptibility testing as a representative.
Table 2: Representative MIC Values of Erythromycin against Staphylococcus aureus
| Strain Phenotype | Erythromycin MIC (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 2048 | |
| Methicillin-Resistant S. aureus (MRSA) | ≥8 (often resistant) | |
| S. aureus ATCC 25923 (QC Strain) | 2048 | |
| Erythromycin-Resistant, Clindamycin-Susceptible (Inducible MLSb) | ≥8 | |
| Erythromycin-Resistant, Clindamycin-Resistant (Constitutive MLSb) | ≥8 |
Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC of this compound in a liquid growth medium.
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolates (test strains and Quality Control strain S. aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL in the microtiter plate wells.
-
The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted this compound solutions to the corresponding wells of the 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.
-
-
Quality Control:
-
Concurrently test the quality control strain S. aureus ATCC 29213.
-
The acceptable MIC range for erythromycin against S. aureus ATCC 29213 is 0.25-1.0 µg/mL. While a specific range for this compound is not provided by CLSI, erythromycin can be used as a representative macrolide for quality control.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating this compound into an agar medium to determine the MIC.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Staphylococcus aureus isolates (test strains and Quality Control strain S. aureus ATCC 29213)
-
Sterile Petri dishes
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add the appropriate volume of each this compound dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the Broth Microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the diluted bacterial suspension, resulting in about 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours. For methicillin-resistant S. aureus (MRSA), incubation for a full 24 hours is recommended.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
-
-
Quality Control:
-
Test the quality control strain S. aureus ATCC 29213 in parallel.
-
The acceptable MIC range for erythromycin against S. aureus ATCC 29213 is 0.25-1.0 µg/mL.
-
Mandatory Visualizations
Caption: Workflow for MIC Determination of this compound against S. aureus.
Caption: Macrolide Action and Resistance Mechanisms in S. aureus.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Leucomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin is a complex macrolide antibiotic produced by Streptomyces kitasatoensis, consisting of multiple active components (e.g., this compound A1, A3, A4, A5, etc.).[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, reliable, and widely used method for the quantitative analysis of this compound and the determination of its related substances and impurities in bulk drug substances and pharmaceutical formulations.[2] This document provides a detailed application note and protocol for the HPLC analysis of this compound, based on validated methods and best practices.
Principle of the Method
The method utilizes reversed-phase HPLC to separate the various components of this compound from each other and from potential degradation products or impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The components are then detected by a UV detector at a wavelength where they exhibit maximum absorbance, typically around 232 nm.[2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
Data Presentation
Table 1: Chromatographic Conditions (Representative)
| Parameter | Condition |
| HPLC Column | Octadecylsilane bonded silica gel (C18), 5 µm particle size, 4.6 mm x 250 mm |
| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile/methanol) |
| Note: The specific buffer composition, pH, and gradient program should be optimized for the specific this compound components being analyzed. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 232 nm[2] |
| Injection Volume | 20 µL |
Table 2: Method Validation Parameters for this compound HPLC-UV Analysis
| Validation Parameter | Typical Acceptance Criteria (ICH) | Reported Values for a Validated Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.9999[3] |
| Linearity Range | Dependent on the assay | 2 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 92.9% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 µg/mL |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte. | Method is selective for this compound and its related substances. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound bulk drug substance or tablet powder
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
Phosphoric acid (for pH adjustment)
-
Purified water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Chromatography data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Preparation of Solutions
Mobile Phase Preparation (Illustrative Example):
-
Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to a concentration of 0.05 M. Adjust the pH to a specified value (e.g., 6.0) with phosphoric acid.
-
Mobile Phase A: The prepared buffer solution.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
Degas both mobile phases using an ultrasonic bath or an online degasser before use.
Standard Solution Preparation (Example Concentration: 50 µg/mL):
-
Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in a small amount of the mobile phase (initial composition).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Pipette 5.0 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase. Mix well.
-
Centrifuge a portion of this solution and then dilute a known volume of the supernatant to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the baseline is free of interfering peaks.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of the organic solvent to remove any strongly retained compounds, and then store it in an appropriate solvent.
Data Analysis
Identify the peaks of the this compound components based on their retention times compared to the reference standard. Calculate the amount of this compound in the sample using the peak areas and the following formula:
Amount of this compound (mg) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard x Dilution Factor
Visualizations
References
Application Notes and Protocols for Leucomycin Extraction from Streptomyces Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucomycin, also known as kitasamycin, is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis.[1] This family of compounds exhibits activity against a range of Gram-positive bacteria, some Gram-negative cocci, leptospira, and mycoplasma.[1] The effective isolation and purification of this compound from fermentation broth are critical steps for research, development, and potential clinical applications. These application notes provide a detailed protocol for the extraction and purification of this compound from Streptomyces culture broth, based on established methodologies for secondary metabolite isolation from actinomycetes.
Data Presentation
Table 1: Solvents for Extraction of Antibiotics from Streptomyces Culture
| Solvent System | Target Antibiotic/Metabolite | Source Organism | Key Findings | Reference |
| Ethyl acetate | General secondary metabolites | Streptomyces spp. | Effective for liquid-liquid extraction of various bioactive compounds. The organic phase is separated and evaporated to yield the crude extract. | [2][3][4] |
| n-Butanol | General secondary metabolites | Streptomyces spp. | Showed the highest yield for antibiotic extraction in a comparative study with n-hexane and ethyl acetate. | |
| Diethyl ether | Antimicrobial metabolites | Streptomyces sp. SP5 | Provided the best recovery of metabolites based on the resulting inhibition zone in bioassays. | |
| Methanol:Citrate Buffer (1:1, v/v) | Various antimicrobials | Soil and plant samples | Optimized for solid-liquid extraction of a range of antibiotic residues. | |
| n-Octanol and n-Decanol mixture | Lincomycin | Streptomyces lincolnensis | Used to replace n-butanol for higher selectivity and lower impurity content in the final product. |
Table 2: Purification Techniques for Streptomyces-Derived Antibiotics
| Technique | Stationary Phase/Column | Mobile Phase/Eluent | Application | Reference |
| Silica Gel Column Chromatography | Silica gel (60-120 mesh) | Chloroform:Ethyl acetate gradient (100:0 to 0:100) | Purification of antimicrobial compounds from a crude diethyl ether extract. | |
| Reversed-Phase Chromatography (RPC) | Not specified | Not specified | General method for purifying crude or semi-purified antibiotic material. | |
| Semi-preparative HPLC | ODS-A column | 80% H₂O-MeOH | Final purification step for actinomycins, yielding pure compounds. | |
| High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) | Not specified | Not specified | Quantitative analysis of impurities in this compound bulk drugs and tablets. |
Experimental Protocols
Part 1: Fermentation for this compound Production
Successful extraction is predicated on robust fermentation to achieve a high titer of this compound. The yield is highly dependent on culture conditions.
1.1 Inoculum Preparation:
-
Prepare a suitable seed medium (e.g., Tryptone Soya Broth or a medium containing glucose, yeast extract, and malt extract).
-
Inoculate the seed medium with spores or mycelia of a high-yielding Streptomyces kitasatoensis strain.
-
Incubate at 28-30°C on a rotary shaker (e.g., 200 rpm) for 48-72 hours to develop a dense seed culture.
1.2 Production Culture:
-
Prepare the production medium. A medium optimized for lincomycin production, which can be adapted, consists of (per liter): 15 g glucose, 40 g starch, 20 g molasses, 20 g corn steep liquor, 10 g peptone, and 8 g CaCO₃. The pH should be adjusted to 7.5.
-
Inoculate the production medium with 2-5% (v/v) of the seed culture.
-
Ferment for 7 to 10 days at 28-30°C with continuous agitation (e.g., 200 rpm).
Part 2: Extraction of Crude this compound
This protocol utilizes liquid-liquid solvent extraction, a common method for isolating macrolide antibiotics from fermentation broth.
-
Harvesting: After the fermentation period, harvest the culture broth.
-
Separation of Biomass: Separate the mycelial biomass from the supernatant (culture filtrate) by centrifugation at 5,000-10,000 x g for 10-15 minutes at 4°C. The supernatant contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the culture filtrate to a separating funnel.
-
Add an equal volume of ethyl acetate (1:1, v/v). Other solvents like n-butanol may also be effective.
-
Shake the mixture vigorously for 15-20 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Allow the phases to separate. The ethyl acetate phase, containing the antibiotic, is typically the upper layer.
-
Carefully collect the ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
-
Concentration:
-
Pool the ethyl acetate extracts.
-
Concentrate the extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.
-
The resulting residue is the crude this compound extract.
-
Part 3: Purification of this compound
A multi-step chromatographic approach is recommended for obtaining high-purity this compound.
3.1 Silica Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column (e.g., 60-120 mesh) packed in a suitable non-polar solvent like chloroform or hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or gradient system of increasing polarity, for example, a chloroform:ethyl acetate gradient.
-
Collect fractions and monitor the composition using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the active compound(s) based on TLC analysis and bioassay if necessary.
-
Evaporate the solvent from the pooled active fractions to yield a semi-purified extract.
3.2 High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Subject the semi-purified extract to reversed-phase semi-preparative HPLC for final purification.
-
A typical system might use a C18 column with a mobile phase gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peaks corresponding to the different this compound components.
-
Confirm the purity of the isolated components using analytical HPLC.
Part 4: Quantification of this compound
Quantitative analysis is essential to determine the concentration and purity of the extracted this compound.
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Charged Aerosol Detector (CAD) is a reliable method for quantification.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations using a this compound reference standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Sample Analysis: Analyze the purified this compound samples under the same HPLC conditions.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The limit of detection and quantification for this compound impurities by HPLC-UV can be as low as 0.3 µg/mL and 0.5 µg/mL, respectively.
Mandatory Visualization
Caption: Experimental workflow for this compound extraction and purification.
Signaling Pathways
The provided search results did not contain specific information regarding signaling pathways involved in the extraction of this compound. The biosynthesis of macrolide antibiotics like this compound is known to occur via the polyketide pathway, which is regulated by complex genetic and signaling networks within the Streptomyces cell. However, these pathways relate to the production of the antibiotic, not its subsequent extraction from the culture medium. The extraction process itself is a series of physicochemical separation steps and is not governed by biological signaling pathways.
References
Application Notes and Protocols for Mass Spectrometry-Based Identification of Leucomycin Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycins are a complex mixture of macrolide antibiotics produced by Streptomyces kitasatoensis. The identification and characterization of individual leucomycin components and related impurities are critical for drug development, quality control, and ensuring therapeutic efficacy and safety. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the detailed analysis of these complex mixtures. This document provides detailed application notes and protocols for the identification and quantification of this compound components using mass spectrometry.
Recent advancements in LC-MS technologies, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offer high sensitivity and selectivity for the analysis of complex pharmaceutical samples.[1] Methods such as multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry (IT-TOF-MS) have been successfully employed for the separation and characterization of new components and impurities in this compound.[1][2]
Principle of Mass Spectrometry for this compound Analysis
The analysis of this compound components by LC-MS involves three main stages:
-
Chromatographic Separation: The complex this compound mixture is injected into a liquid chromatography system. Different components are separated based on their physicochemical properties as they interact with the stationary and mobile phases of the chromatography column.
-
Ionization: The separated components eluting from the column are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺) with minimal fragmentation.[3]
-
Mass Analysis and Detection: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of selected precursor ions, providing structural information for identification.[4]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
Effective sample preparation is crucial to remove matrix interferences and concentrate the analytes of interest before LC-MS analysis.
Materials:
-
This compound bulk drug or formulation
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Dissolution: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Protein Precipitation (if applicable for biological matrices): For samples from biological matrices, add three volumes of cold acetonitrile to one volume of the sample. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Loading: Load the dissolved sample or the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound components with a stronger solvent, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to the desired concentration for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Protocol 2: LC-MS/MS Method for Identification and Quantification
This protocol outlines a general LC-MS/MS method for the analysis of this compound components.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole, Ion Trap, or Time-of-Flight)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic components. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Collision Gas: Argon
-
Collision Energy: Optimized for each component to achieve characteristic fragmentation.
Data Presentation
Table 1: Molecular Information of Major this compound Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound A1 | C₄₀H₆₇NO₁₄ | 786.0 | 785.45615581 |
| This compound A3 | C₃₉H₆₅NO₁₅ | 803.9 | 803.435421 |
| This compound A4 | C₃₈H₆₃NO₁₄ | 757.9 | 757.424856 |
| This compound A5 | C₃₉H₆₅NO₁₄ | 771.93 | 771.44050575 |
| This compound A6 | C₄₀H₆₇NO₁₅ | 801.9 | 801.450971 |
| This compound A7 | C₃₉H₆₅NO₁₅ | 787.9 | 787.435421 |
| This compound V | C₃₅H₅₉NO₁₃ | 701.8 | 701.39864094 |
Data sourced from PubChem and other chemical databases.
Table 2: Performance Characteristics of a Validated LC-MS Method for this compound Impurity Analysis
| Parameter | Value |
| Linearity Range | 2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng |
| Limit of Quantification (LOQ) | 15 ng |
| Recovery | 98.7% - 102.5% |
| Relative Standard Deviation (RSD) | < 2.0% |
This data is representative and may vary depending on the specific method and instrumentation.
Mandatory Visualizations
Caption: Experimental workflow for this compound component analysis.
Caption: Composition of a typical this compound sample.
Fragmentation Pathway
The fragmentation of this compound components in MS/MS is crucial for their structural elucidation. The fragmentation is typically initiated by the cleavage of the glycosidic bonds linking the sugar moieties to the macrolide ring, as well as the cleavage of the ester bonds.
Common fragmentation patterns observed for leucomycins include:
-
Loss of the mycaminose sugar: This results in a significant neutral loss.
-
Loss of the mycarose sugar: Another characteristic fragmentation pathway.
-
Cleavage within the macrolide ring: This can provide information about the core structure and the location of substituents.
By analyzing the m/z values of the precursor and product ions, the identity of the individual this compound components and their impurities can be determined. A detailed study of the fragmentation patterns can help in distinguishing between closely related isomers.
Conclusion
Mass spectrometry, particularly when coupled with advanced liquid chromatography techniques, provides a powerful platform for the comprehensive analysis of this compound components. The detailed protocols and application notes presented here offer a robust framework for researchers, scientists, and drug development professionals to effectively identify, characterize, and quantify the various components within this compound samples. The provided data and visualizations serve as a valuable resource for method development and data interpretation in the quality control and research of this important class of antibiotics.
References
Application Notes & Protocols: Developing a Stable Formulation of Leucomycin for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis, exhibiting a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. For consistent and reproducible results in laboratory settings, a stable formulation of this compound is crucial. This document provides detailed application notes and protocols to guide researchers in developing and validating a stable aqueous formulation of this compound for research purposes. These guidelines are based on established principles for macrolide antibiotic stability and analytical method validation.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in developing a stable formulation.
| Property | Value/Information | Source |
| Molecular Formula | Varies (complex of related compounds) | General Knowledge |
| Molecular Weight | Varies (e.g., this compound A1: ~785.96 g/mol ) | [1] |
| Appearance | White to slightly yellowish crystalline powder | General Knowledge |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water. | [2] |
| pKa | Estimated to be in the range of 7.0-9.0 (typical for macrolides) | General Knowledge |
Factors Affecting this compound Stability
Based on studies of related macrolide antibiotics like lincomycin and tylosin, the following factors are critical to consider for this compound stability:
-
pH: Macrolide antibiotics are generally most stable in neutral to slightly acidic pH ranges. Extreme acidic or alkaline conditions can lead to hydrolysis of the lactone ring and glycosidic bonds, resulting in loss of activity. For instance, lincomycin shows greatest stability around pH 4.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation of macrolides. For long-term storage, frozen conditions (-20°C or below) are recommended.
-
Light: Exposure to UV light can cause photodegradation of macrolide antibiotics.[5] Formulations should be protected from light.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. The use of antioxidants may be necessary to prevent oxidative degradation.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and a small amount of organic solvent) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.
-
Thermal Degradation: Place the this compound stock solution in an incubator at 60°C for 7 days. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.
-
Photodegradation: Expose the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 4.2).
Protocol for Stability-Indicating HPLC Method
A validated HPLC method is crucial to separate the intact drug from its degradation products and accurately quantify its concentration.
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Instrumentation and Conditions (Example based on Lincomycin methods):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol for Formulation Development and Stability Testing
Objective: To prepare a stable aqueous formulation of this compound and evaluate its stability over time.
Materials:
-
This compound
-
Citrate buffer (pH 4-6)
-
Phosphate buffer (pH 6-7.5)
-
Ascorbic acid (antioxidant)
-
Disodium edetate (EDTA) (chelating agent)
-
High-purity water
-
Sterile filters (0.22 µm)
-
Amber glass vials
Procedure:
-
Formulation Preparation:
-
Prepare a series of buffer solutions (e.g., citrate buffer at pH 4.0, 5.0, and phosphate buffer at pH 6.0, 7.0).
-
For each pH, prepare formulations with and without stabilizing excipients. A suggested starting point is:
-
Formulation A: this compound in buffer.
-
Formulation B: this compound in buffer with 0.1% (w/v) ascorbic acid.
-
Formulation C: this compound in buffer with 0.01% (w/v) EDTA.
-
Formulation D: this compound in buffer with 0.1% (w/v) ascorbic acid and 0.01% (w/v) EDTA.
-
-
Dissolve the excipients in the buffer first, then add the this compound to the desired final concentration (e.g., 1 mg/mL).
-
Filter the final solutions through a 0.22 µm sterile filter into sterile amber glass vials.
-
-
Stability Study:
-
Store the vials under different conditions:
-
Refrigerated: 2-8°C
-
Room temperature: 25°C/60% RH
-
Accelerated: 40°C/75% RH
-
-
Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analyze the samples for:
-
Appearance (visual inspection for color change and precipitation)
-
pH
-
This compound concentration (using the validated HPLC method)
-
Presence of degradation products (using the validated HPLC method)
-
-
Data Presentation
Summarize all quantitative data from the stability studies in clearly structured tables for easy comparison.
Table 1: Stability of this compound (1 mg/mL) at 25°C/60% RH
| Formulation | Time (weeks) | % Initial this compound Remaining | Appearance | pH |
| pH 4.0 Citrate Buffer | 0 | 100 | Clear, colorless | 4.0 |
| 4 | ||||
| 8 | ||||
| 12 | ||||
| pH 4.0 + Ascorbic Acid | 0 | 100 | Clear, colorless | 4.0 |
| 4 | ||||
| 8 | ||||
| 12 | ||||
| pH 6.0 Phosphate Buffer | 0 | 100 | Clear, colorless | 6.0 |
| 4 | ||||
| 8 | ||||
| 12 | ||||
| pH 6.0 + Ascorbic Acid + EDTA | 0 | 100 | Clear, colorless | 6.0 |
| 4 | ||||
| 8 | ||||
| 12 |
(Note: This is a template table; actual data should be filled in from experimental results.)
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Proposed Degradation Pathway
Caption: Potential degradation pathways of this compound.
Formulation Development Logic
Caption: Logical steps for developing a stable this compound formulation.
Conclusion
The stability of this compound in laboratory formulations is critical for obtaining reliable and reproducible experimental data. By systematically evaluating the effects of pH, temperature, light, and oxidative stress, and by employing appropriate stabilizing excipients such as buffers, antioxidants, and chelating agents, a stable formulation can be developed. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to establish a robust this compound formulation for their specific laboratory needs. It is recommended to perform initial stability studies to confirm these findings for the specific this compound complex being used.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Leucomycin as a Reference Standard in Antibiotic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin, a macrolide antibiotic produced by Streptomyces kitasatoensis, serves as a critical reference standard in the quantification and potency determination of macrolide antibiotics.[1][2] Its well-characterized properties and consistent performance make it an ideal benchmark for ensuring the accuracy and reliability of antibiotic assays. These application notes provide detailed protocols for utilizing this compound as a reference standard in both High-Performance Liquid Chromatography (HPLC) and microbiological assays.
This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[1][3] The complex consists of several components, with this compound A1 being one of the more potent members.[3] As a reference standard, this compound is employed to establish a benchmark for the potency and purity of test samples, ensuring that they meet the required quality standards for research and development.
Chemical and Physical Properties of this compound
As a reference standard, it is crucial to understand the fundamental properties of this compound. This information is vital for the proper handling, storage, and use of the standard in analytical procedures.
| Property | Value |
| Chemical Formula | Varies by component (e.g., this compound A1: C40H67NO14) |
| Molecular Weight | Varies by component (e.g., this compound A1: 785.96 g/mol ) |
| Appearance | White to slightly yellowish crystalline powder |
| Solubility | Soluble in methanol, ethanol, acetone, and chloroform; slightly soluble in water. |
| Storage | Store at 2-8°C, protected from light and moisture. |
High-Performance Liquid Chromatography (HPLC) Assay
HPLC is a precise and accurate method for the quantification of this compound. The following protocol outlines a validated approach for its analysis.
Protocol for HPLC Analysis of this compound
This protocol provides a robust method for the determination of this compound concentration.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 6.0)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate buffer (pH 6.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 232 nm |
| Column Temperature | Ambient |
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a small volume of acetonitrile. Dilute to the final volume with the mobile phase to achieve a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
Accurately weigh the test sample and dissolve it in the mobile phase to obtain a theoretical concentration within the range of the working standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the this compound content in the sample by comparing its peak area with the calibration curve.
Microbiological Assay
The microbiological assay determines the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The cylinder-plate method is a widely accepted technique for this purpose.
Protocol for Microbiological Cylinder-Plate Assay of this compound
This protocol details the steps for assessing the biological activity of this compound.
1. Materials and Microorganism
-
This compound Reference Standard
-
Test Sample
-
Petri dishes (100 x 20 mm)
-
Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
Incubator (32-35°C)
-
Culture media (e.g., Antibiotic Assay Agar)
-
Phosphate buffer (pH 8.0)
-
Test organism: Micrococcus luteus (ATCC 9341) or Staphylococcus aureus (ATCC 29737)
2. Preparation of Media and Inoculum
-
Prepare the antibiotic assay agar according to the manufacturer's instructions and sterilize.
-
Maintain the test organism on agar slants and transfer to a fresh slant weekly.
-
Prepare the inoculum by washing the growth from a fresh slant with sterile saline. Dilute the suspension to achieve a suitable concentration that will form confluent growth.
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh the this compound Reference Standard and dissolve it in a minimal amount of a suitable solvent (e.g., methanol), then dilute to the final volume with phosphate buffer (pH 8.0).
-
Standard Working Solutions: On the day of the assay, prepare a series of at least five dilutions from the stock solution using phosphate buffer, with concentrations typically ranging in a 1:1.25 ratio.
-
Sample Solution: Prepare a stock solution of the test sample in the same manner as the standard, assuming a potency. Dilute to a final concentration expected to be in the middle of the standard curve.
4. Assay Procedure
-
Pour a base layer of sterile agar into the petri dishes and allow it to solidify.
-
Overlay the base layer with a seed layer of agar inoculated with the test organism.
-
Once the seed layer has solidified, place the sterile cylinders on the agar surface.
-
Fill the cylinders with the standard and sample solutions, alternating their positions on each plate.
-
Incubate the plates at 32-35°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
5. Calculation of Potency
-
Plot the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.
-
Determine the concentration of the sample solution from the standard curve.
-
Calculate the potency of the sample by multiplying the determined concentration by the dilution factor.
Mechanism of Action of this compound
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth.
Quantitative Data
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against various Gram-positive bacteria, demonstrating its antibacterial efficacy.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.2 - 2.0 |
| Streptococcus pyogenes | 0.05 - 0.5 |
| Streptococcus pneumoniae | 0.05 - 0.5 |
| Corynebacterium diphtheriae | 0.02 - 0.2 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Conclusion
This compound is an indispensable reference standard for the accurate and reliable assessment of macrolide antibiotics. The detailed HPLC and microbiological assay protocols provided in these application notes offer robust methodologies for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for the advancement of antibiotic research and development.
References
Application Notes and Protocols for Testing Leucomycin Efficacy in Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leucomycin, a member of the macrolide antibiotic family, has demonstrated significant inhibitory effects against a range of Gram-positive bacteria.[1] Beyond its action on planktonic bacteria, there is growing interest in its efficacy against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix and are notoriously resistant to antimicrobial agents.[2][3] These application notes provide a comprehensive overview of the experimental setup for evaluating the anti-biofilm activity of this compound, including detailed protocols for biofilm formation, quantification of biofilm biomass and viability, and analysis of gene expression.
Data Presentation: Efficacy of this compound and Other Macrolides against Biofilms
The following tables summarize the quantitative data on the anti-biofilm activity of macrolides. It is important to note that the efficacy of these antibiotics can be concentration-dependent, with some studies reporting an enhancement of biofilm formation at sub-inhibitory concentrations.[4][5]
Table 1: Minimum Inhibitory Concentration (MIC) of Macrolides against Planktonic Bacteria
| Bacterial Strain | This compound A7 MIC (µg/mL) | Josamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 2 | ≤0.39 | 0.023 - >1024 |
| Streptococcus pneumoniae | 0.06 - 0.5 | ≤0.39 | 0.004 - 256 |
| Enterococcus faecalis | 1 - 8 | >100 | >128 |
Note: The provided MIC ranges are compiled from various sources and may vary depending on the specific strain and testing methodology.
Table 2: Effect of Macrolides on Biofilm Formation
| Macrolide | Bacterial Species | Concentration | Effect on Biofilm | Reference |
| Erythromycin, Azithromycin, Clarithromycin | Staphylococcus epidermidis | Subinhibitory | Enhanced biofilm formation in 20% of isolates | |
| Solithromycin | Staphylococcus aureus | Sub-MIC | Inhibited biofilm formation | |
| Erythromycin | Staphylococcus epidermidis | Subinhibitory | Increased expression of ica operon | |
| Azithromycin | Pseudomonas aeruginosa | Sub-MIC | Blocks quorum sensing |
Experimental Protocols
Protocol 1: In Vitro Biofilm Formation Assay
This protocol describes the formation of bacterial biofilms in a 96-well plate format, which is suitable for high-throughput screening.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
-
Trypticase Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in TSB supplemented with 1% glucose to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Biofilm Formation:
-
Pre-exposure Protocol (Inhibition of Biofilm Formation):
-
Add 196 µL of the diluted bacterial culture to each well of a sterile 96-well plate.
-
Add 4 µL of this compound solution at various concentrations (to achieve the desired final concentrations) to the wells. Include a vehicle control (e.g., sterile water or DMSO).
-
-
Post-exposure Protocol (Eradication of Pre-formed Biofilms):
-
Add 200 µL of the diluted bacterial culture to each well and incubate at 37°C for 24 hours to allow biofilm formation.
-
After incubation, carefully remove the planktonic bacteria by aspiration and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh TSB containing various concentrations of this compound to the wells with pre-formed biofilms.
-
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours under static conditions.
-
Protocol 2: Quantification of Biofilm Biomass (Crystal Violet Assay)
This method quantifies the total biofilm biomass, including bacterial cells and the extracellular matrix.
Materials:
-
Biofilm plate from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
Methanol
-
33% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Washing:
-
Carefully aspirate the medium from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
-
Fixation:
-
Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
-
Staining:
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
-
Solubilization:
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.
-
-
Quantification:
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Protocol 3: Assessment of Biofilm Viability (Resazurin Assay)
This assay determines the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
Biofilm plate from Protocol 1
-
Resazurin sodium salt solution (e.g., 0.01% w/v in PBS)
-
Fluorescence microplate reader
Procedure:
-
Washing:
-
Carefully remove the medium from the wells.
-
Wash the wells twice with sterile PBS to remove non-adherent bacteria.
-
-
Resazurin Addition:
-
Add 200 µL of resazurin solution to each well.
-
-
Incubation:
-
Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.
-
-
Quantification:
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. A decrease in fluorescence indicates a reduction in metabolic activity and cell viability.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound efficacy on biofilms.
Signaling Pathway: agr Quorum Sensing in Staphylococcus aureus
Caption: The agr quorum sensing pathway in S. aureus and potential inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of different detection methods of biofilm formation in the clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Determining Leucomycin Cytotoxicity: Application Notes and Protocols for Cell-Based Assays
Introduction
Leucomycin, a member of the macrolide antibiotic family, is utilized for its antibacterial properties, which stem from its ability to inhibit protein synthesis in susceptible bacteria. As with any therapeutic agent, understanding its potential for cytotoxicity in mammalian cells is a critical aspect of preclinical safety assessment and drug development. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound using common cell-based assays. These assays are fundamental in determining the concentration-dependent effects of this compound on cell viability and proliferation, and in elucidating the potential mechanisms of cell death.
Data Presentation
The following table summarizes the cytotoxic effects of various macrolide antibiotics on different mammalian cell lines, providing context for the potential cytotoxicity of this compound. It is important to note that specific IC50 values for this compound are not widely reported in publicly available literature; therefore, data from closely related macrolides are presented.
| Macrolide Antibiotic | Cell Line | Assay | Incubation Time (hours) | IC50 |
| Josamycin (a type of this compound) | K562 (Human erythroleukemia) | Cell Growth | 48 | 39 µM[1] |
| Spiramycin | NIH/3T3 (Mouse fibroblast) | MTT | 72 | >100 µM (considered non-toxic at tested concentrations up to 100 µM, but reduced viability at 50 and 100 µM)[2][3] |
| Tilmicosin | VERO (Monkey kidney) | MTT | Not Specified | Significant decrease in vital cells at 300 µg/mL[4] |
| Tylosin | VERO (Monkey kidney) | MTT | Not Specified | Significant decrease in vital cells at 750 µg/mL[4] |
| Spiramycin | BHK-21 (Hamster kidney) | MTT | Not Specified | Significant decrease in vital cells at 150 µg/mL |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The cytotoxicity of macrolides can vary significantly depending on the specific compound, the cell line used, and the duration of exposure.
Experimental Protocols
This section provides detailed methodologies for three key experiments to determine this compound cytotoxicity: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Mammalian cell line of interest (e.g., HepG2, A549, or a relevant cell line for the intended application)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a broad range to determine a dose-response curve (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Materials:
-
This compound stock solution
-
Mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is crucial to include a positive control for maximum LDH release. This is typically achieved by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the assay.
-
-
Sample Collection:
-
After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Spontaneous LDH release is from the vehicle control wells.
-
Maximum LDH release is from the positive control (lysed) wells.
-
-
Annexin V-FITC Apoptosis Assay
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative). Some macrolides have been shown to induce apoptosis in lymphocytes through the Fas-Fas ligand pathway.
Materials:
-
This compound stock solution
-
Mammalian cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding and this compound Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set the compensation and gates for the different cell populations (viable, early apoptotic, late apoptotic/necrotic).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant of the flow cytometry plot.
-
Compare the percentage of apoptotic cells in the this compound-treated groups to the vehicle control.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound cytotoxicity using the described cell-based assays.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Leucomycin Production from Streptomyces kitasatoensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing leucomycin yield from Streptomyces kitasatoensis fermentation.
Troubleshooting Guides
This section addresses common issues encountered during S. kitasatoensis fermentation for this compound production.
Issue 1: Low Overall this compound Yield
Question: My fermentation is resulting in poor overall this compound production. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to issues with the strain itself. Below is a step-by-step guide to diagnose and address this issue.
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Possible Causes and Solutions:
-
Strain Degradation: Streptomyces strains can lose their antibiotic-producing capabilities after repeated subculturing.
-
Solution: It is advisable to go back to a cryopreserved stock of the original high-yielding strain.
-
-
Suboptimal Medium Composition: The concentration of carbon, nitrogen, and essential precursors is critical.
-
Solution: Optimize the fermentation medium. Refer to the tables below for the impact of different components. Supplementing with precursors like L-leucine or L-valine can significantly increase the total this compound titer.[1]
-
-
Incorrect Fermentation Parameters: pH, temperature, dissolved oxygen, and agitation speed can all impact yield.
-
Solution: Monitor and control these parameters throughout the fermentation process. Optimal conditions are generally a pH between 6.0 and 8.0 and a temperature between 25°C and 30°C.[2]
-
Issue 2: Undesirable this compound Complex Composition
Question: My fermentation produces this compound, but the composition is not ideal. How can I shift the production towards the more potent A1/A3 or A4/A5 pairs?
Answer:
The composition of the this compound complex can be influenced by precursor supplementation.
-
To increase the proportion of A1/A3 (isovaleryl group): Supplement the medium with L-leucine. The addition of L-leucine directs the biosynthesis towards the A1/A3 pair, which are among the most potent components.[1]
-
To increase the proportion of A4/A5 (butyryl group): Supplement the medium with L-valine. This will favor the production of the A4/A5 pair.[1]
Refer to the data in the tables below for more specific concentration effects.
Frequently Asked Questions (FAQs)
1. Strain Improvement
-
Q: How can I develop a strain of S. kitasatoensis that overproduces the more potent A1/A3 components of the this compound complex?
-
A: One effective method is to develop 4-azaleucine-resistant mutants. 4-azaleucine is an analog of L-leucine and can inhibit the growth of the wild-type strain. Mutants resistant to 4-azaleucine often have a deregulated L-leucine biosynthetic pathway, leading to the overproduction of L-leucine and consequently a higher proportion of the A1/A3 this compound components.[1]
-
2. Fermentation Medium
-
Q: What are the key components of a fermentation medium for this compound production?
-
A: A typical medium contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals. The specific composition can significantly impact the yield and composition of the this compound complex.
-
-
Q: How does precursor addition affect this compound yield?
-
A: The addition of specific amino acid precursors can dramatically alter both the total yield and the relative abundance of different this compound components. Adding L-leucine can quadruple the total this compound titer and shifts production towards the A1/A3 pair, while adding L-valine can double the total titer and favors the A4/A5 pair.
-
3. Fermentation Parameters
-
Q: What are the optimal physical parameters for this compound fermentation?
-
A: While optimal conditions can be strain-specific, a general starting point is a temperature of 25-30°C and a pH of 7.0-7.3. Adequate aeration and agitation are also crucial for maintaining sufficient dissolved oxygen levels.
-
4. Biosynthesis and Regulation
-
Q: What is the biosynthetic pathway for this compound?
-
A: this compound is a macrolide antibiotic synthesized via the polyketide pathway. This was demonstrated by the specific inhibition of its biosynthesis by cerulenin, a known inhibitor of fatty acid and polyketide synthases. Cerulenin blocks the condensation of malonyl-CoA subunits, a key step in the formation of the this compound aglycone.
-
-
Q: Is there a known regulatory pathway for this compound biosynthesis?
-
A: While the specific regulatory cascade for this compound in S. kitasatoensis is not fully elucidated in the provided search results, antibiotic biosynthesis in Streptomyces is generally controlled by a complex network of regulatory genes. These often include cluster-situated regulators (CSRs) within the biosynthetic gene cluster. For example, in lincomycin biosynthesis by Streptomyces lincolnensis, the regulator LmbU has been shown to control the expression of biosynthetic genes. It is likely that a similar regulatory system exists for this compound.
-
Hypothetical Regulatory Pathway for this compound Biosynthesis
Caption: A hypothetical regulatory pathway for this compound biosynthesis.
Data Presentation
Table 1: Effect of Precursor Supplementation on this compound Titer and Composition
| Precursor Added | Concentration | Total this compound Titer (Relative to Control) | Predominant this compound Components | Reference |
| None (Control) | - | 1x | A4/A5 and others | |
| L-valine | Not specified | 2x | A4/A5 | |
| L-leucine | Not specified | 4x | A1/A3 |
Table 2: General Fermentation Parameters for S. kitasatoensis
| Parameter | Recommended Range | Reference |
| Temperature | 25 - 30 °C | |
| pH | 6.0 - 8.0 (optimum 7.0 - 7.3) | |
| Incubation Time | Varies (typically several days) |
Experimental Protocols
Protocol 1: Development of 4-Azaleucine-Resistant Mutants
-
Prepare a spore suspension of S. kitasatoensis.
-
Spread the spores on a suitable agar medium containing a concentration of 4-azaleucine that is inhibitory to the wild-type strain (e.g., 10-500 µg/mL).
-
Incubate the plates until resistant colonies appear.
-
Isolate the resistant colonies and culture them in a liquid medium without 4-azaleucine.
-
Analyze the this compound production profile of the mutants to identify strains with enhanced A1/A3 production.
Protocol 2: Fermentation for this compound Production
-
Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragments of S. kitasatoensis. Incubate with shaking until a healthy culture is obtained.
-
Production Fermentation: Transfer the seed culture to the production medium. If precursor supplementation is desired, add sterile solutions of L-leucine or L-valine to the production medium.
-
Incubation: Maintain the fermentation at the desired temperature, pH, and aeration/agitation rates.
-
Monitoring: Periodically take samples to monitor cell growth, pH, and this compound production.
-
Harvesting: Once the this compound titer has peaked, harvest the fermentation broth for extraction and purification.
Protocol 3: Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound and its components.
-
Sample Preparation: Extract this compound from the fermentation broth using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.
-
HPLC Conditions:
-
Detector: UV at 232 nm.
-
Column, Mobile Phase, Flow Rate, and Injection Volume: These parameters need to be optimized for the specific HPLC system and column being used. A validated method is crucial for accurate quantification.
-
-
Quantification: Compare the peak areas of the samples to a standard curve prepared with known concentrations of this compound standards.
Experimental Workflow for this compound Production and Analysis
Caption: General experimental workflow for this compound production and analysis.
References
Technical Support Center: Optimizing Leucomycin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with leucomycin in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions to common issues encountered during the preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: this compound exhibits limited solubility in water (< 0.1 mg/mL) but is soluble in several organic solvents.[1] For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. Ethanol, methanol, and Dimethylformamide (DMF) are also effective solvents.[2][3]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at high concentrations. Published data indicates solubility as high as 110 mg/mL, often requiring sonication to fully dissolve.[1] Another source suggests a solubility of 60 mg/mL in DMSO with the aid of ultrasound.[4] It is crucial to use anhydrous (hygroscopic) DMSO, as water content can significantly reduce the solubility of hydrophobic compounds.
Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?
A3: Direct dissolution of this compound in aqueous solutions like PBS or cell culture media is not recommended due to its poor water solubility. This will likely result in an incomplete dissolution and inaccurate concentration of the active compound in your experiments. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q4: How does pH affect the solubility and stability of this compound?
A4: The stability of macrolide antibiotics can be pH-dependent. For instance, the related antibiotic lincomycin shows greatest stability around pH 4. While specific data for this compound is limited, it is advisable to maintain the pH of your final culture medium within the optimal physiological range for your cells (typically pH 7.2-7.4) to ensure both compound stability and cell viability. Extreme pH values should be avoided as they can lead to the degradation of the compound.
Q5: Does serum in the cell culture medium affect this compound's activity?
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving completely in the chosen solvent.
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of solvent for the amount of this compound powder. Refer to the solubility data in Table 1. |
| Inadequate Mixing | Vortex the solution vigorously. If the powder still does not dissolve, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also help. |
| Solvent Quality | For DMSO stock solutions, use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can decrease the solubility of this compound. |
Issue 2: A precipitate forms immediately after diluting my this compound DMSO stock solution into the cell culture medium.
| Potential Cause | Recommended Solution |
| "Crashing Out" due to Poor Aqueous Solubility | This is a common issue with hydrophobic compounds. To mitigate this, pre-warm your cell culture medium to 37°C before adding the this compound stock. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. |
| High Final Concentration | The final concentration of this compound in your medium may exceed its aqueous solubility limit. Try lowering the final working concentration. It is advisable to perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| High DMSO Concentration in the Final Solution | While diluting the stock, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Preparing a more concentrated stock solution allows for smaller volumes to be added to the medium, thus keeping the final DMSO concentration minimal. |
Issue 3: The cell culture medium becomes cloudy or shows a precipitate after a period of incubation.
| Potential Cause | Recommended Solution |
| Delayed Precipitation | The compound may be slowly precipitating out of solution over time. This can be influenced by temperature fluctuations or interactions with media components. Ensure stable incubation conditions. Consider preparing fresh working solutions for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts or other components in the media, leading to the formation of insoluble complexes. If possible, try a different formulation of the basal medium. |
| pH Shift in the Medium | Cellular metabolism can cause the pH of the culture medium to change over time, which could affect the solubility of this compound. Ensure your medium is adequately buffered and monitor the pH, especially in long-term cultures. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 110 mg/mL | Requires sonication. Use of newly opened, anhydrous DMSO is recommended. | |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Requires sonication. | |
| Water | < 0.1 mg/mL | Insoluble. | |
| Ethanol | Soluble | Quantitative data not specified. | |
| Methanol | Soluble | Quantitative data not specified. | |
| Dimethylformamide (DMF) | Soluble | Quantitative data not specified. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
Vortex mixer
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready for use in your in vitro assay.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's inhibitory action on protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative in vitro activity, serum binding and binding activity interactions of the macrolides A-56268, RU-28965, erythromycin and josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
leucomycin stability and degradation in different culture media
Welcome to the technical support center for leucomycin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in various culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO, ethanol, or methanol.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mg/mL) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is generally sufficient; for longer-term storage (up to six months), -80°C is recommended.[2] Always protect stock solutions from light.[3]
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The optimal working concentration of this compound can vary depending on the cell line and the experimental objectives. It is crucial to perform a dose-response experiment to determine the appropriate concentration for your specific application. As a macrolide antibiotic, its primary use in cell culture is often for the prevention of contamination by susceptible bacteria.
Q3: What factors can affect the stability of this compound in my culture medium?
A3: Several factors can influence the stability of this compound in culture media, including:
-
pH: The pH of the culture medium is a critical factor. Macrolide antibiotics, as a class, can be sensitive to acidic conditions, which may lead to reduced activity.[4] While specific data for this compound is limited, a related lincosamide antibiotic, lincomycin, demonstrates maximal stability at a pH of approximately 4.
-
Temperature: Elevated temperatures accelerate the degradation of antibiotics. For instance, lincomycin shows significantly faster degradation at 80°C compared to 25°C. Standard cell culture conditions (37°C) will contribute to a gradual loss of activity over time.
-
Light: Exposure to light, particularly UV light, can lead to the photodegradation of antibiotics. It is advisable to protect media containing this compound from prolonged light exposure.
-
Medium Components: While specific interactions are not well-documented for this compound, components within the culture medium could potentially interact with the antibiotic, affecting its stability.
Q4: How stable is this compound in common culture media like DMEM or RPMI-1640?
A4: There is a lack of specific published data detailing the half-life and degradation kinetics of this compound in common cell culture media such as DMEM and RPMI-1640. However, based on the stability profile of the related antibiotic lincomycin, it is reasonable to infer that this compound will undergo gradual degradation under standard incubation conditions (37°C, 5% CO2). The rate of degradation will be influenced by the pH of the medium. For critical experiments, it is recommended to refresh the medium containing this compound regularly (e.g., every 2-3 days) to maintain a consistent effective concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of antibacterial efficacy over time. | Degradation of this compound in the culture medium. | 1. Prepare fresh media with this compound for each experiment.2. For long-term cultures, replenish the medium with fresh this compound every 48-72 hours.3. Ensure proper storage of stock solutions at -20°C or -80°C in aliquots. |
| Variability in experimental results between batches. | Inconsistent concentration of active this compound. | 1. Standardize the preparation and storage of this compound stock and working solutions.2. Perform a stability test of this compound in your specific culture medium under your experimental conditions (see Experimental Protocols section).3. Minimize the exposure of media containing this compound to light and elevated temperatures outside of incubation. |
| Unexpected cytotoxicity observed. | 1. this compound concentration is too high for the specific cell line.2. Formation of cytotoxic degradation products. | 1. Perform a dose-response curve to determine the optimal, non-toxic working concentration.2. If degradation is suspected, reduce the time of exposure or replenish the medium more frequently. |
Quantitative Data Summary
Due to the limited direct data on this compound stability in cell culture media, the following table provides inferred stability information based on studies of the related lincosamide antibiotic, lincomycin. This should be used as a general guideline.
| Parameter | Condition | Inferred Stability of this compound | Reference (Lincomycin Data) |
| pH | Acidic (e.g., pH 2) | Least stable | |
| Near Neutral (e.g., pH 7.4) | Moderately stable, but will degrade over time. | ||
| Optimal pH for Stability | Likely in the acidic range (around pH 4) | ||
| Temperature | 4°C | Relatively stable for extended periods (weeks). | |
| 25°C (Room Temperature) | Stable for several days. | ||
| 37°C (Incubation) | Gradual degradation expected over hours to days. | ||
| Light | UV or prolonged light exposure | Susceptible to photodegradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Incubator (37°C, 5% CO2)
-
Sterile, conical tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or another appropriate analytical method.
Procedure:
-
Prepare a working solution of this compound in your chosen culture medium at the desired final concentration.
-
Dispense equal volumes of the this compound-containing medium into several sterile conical tubes.
-
Place the tubes in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of this compound in the sample using a validated HPLC method or another quantitative technique. The time 0 sample will serve as the initial concentration.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general guideline for developing an HPLC method for this compound quantification. Method optimization will be required.
Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), pH adjusted. The exact ratio should be optimized for good peak separation.
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 232 nm
Procedure:
-
Prepare a series of this compound standards of known concentrations in the mobile phase to generate a standard curve.
-
Prepare samples by diluting the culture medium containing this compound with the mobile phase. Centrifuge to remove any precipitates.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound-related issues.
Caption: Illustrative signaling pathways affected by degradation products.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Antibiotics for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Leucomycin Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize potential interference from the macrolide antibiotic leucomycin in biochemical assays. The following guides and frequently asked questions (FAQs) provide detailed information on identifying and mitigating common sources of interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis. Like other macrolides, it consists of a large lactone ring to which sugar moieties are attached. Several of its physicochemical properties can lead to assay interference:
-
Optical Absorbance: this compound and its components absorb ultraviolet (UV) light at specific wavelengths, which can directly interfere with absorbance-based assays.
-
Chemical Reactivity: The presence of functional groups such as aldehydes, ketones, and a lactone ring introduces the potential for chemical reactions with assay reagents.
-
Aggregation: At higher concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or sequester other assay components.
Q2: What are the common signs of this compound interference in an assay?
Suspect interference if you observe the following:
-
Inconsistent Data: High variability between replicate wells or experiments.
-
Atypical Dose-Response Curves: The dose-response curve is not sigmoidal, appears flat, or plateaus unexpectedly.
-
Discrepancy with Known Biology: Results do not align with the expected biological activity of this compound or similar compounds.
-
Assay Drift: A gradual change in the signal during the course of plate reading.
-
Control Failures: Inconsistent performance of positive or negative controls.
Q3: Can this compound interfere with fluorescence-based assays?
While this compound itself is not known to be natively fluorescent, some macrolides can be chemically modified to become fluorescent. It is crucial to assess the intrinsic fluorescence of your specific this compound sample under the conditions of your assay.
Q4: How can I proactively assess the potential for this compound interference?
Before conducting your main experiment, it is advisable to perform the following preliminary checks:
-
Solubility Test: Visually inspect the solubility of this compound in your assay buffer at the highest concentration to be tested. Precipitates can scatter light and interfere with optical measurements.
-
Optical Scanning: Scan the absorbance and fluorescence spectra of this compound in the assay buffer across the wavelengths used for your assay's excitation and emission.
-
Target-Free Controls: Run your assay with all components except the biological target (e.g., enzyme or receptor) in the presence of this compound to identify any non-specific effects on the assay signal.
Troubleshooting Guides
Optical Interference
Problem: My absorbance-based assay shows a concentration-dependent increase in signal with this compound, even in the absence of a biological target.
Possible Cause: this compound is absorbing light at the detection wavelength of your assay.
Troubleshooting Steps:
-
Measure this compound's Absorbance Spectrum:
-
Prepare a dilution series of this compound in the assay buffer.
-
Measure the absorbance of each concentration at the wavelength used in your assay.
-
-
Data Correction:
-
If significant absorbance is detected, subtract the absorbance of this compound alone from the total absorbance measured in your experimental wells.
-
-
Consider Alternative Wavelengths:
-
If possible, adjust the detection wavelength of your assay to a region where this compound does not absorb.
-
-
Switch Assay Platform:
-
If interference persists, consider using a non-absorbance-based detection method, such as fluorescence or luminescence.
-
Chemical Interference
Problem: My enzymatic assay shows a loss of signal in the presence of this compound that is not consistent with specific inhibition of my target enzyme.
Possible Cause: this compound may be chemically reacting with essential assay components. The aldehyde and ketone moieties on some this compound components can react with nucleophiles, and the lactone ring can be susceptible to hydrolysis under certain pH conditions.[1][2][3]
Troubleshooting Steps:
-
Assess Reagent Stability:
-
Pre-incubate this compound with individual assay components (e.g., substrate, cofactors, detection reagents) and then run the assay. A change in signal compared to the control suggests a specific chemical interaction.
-
-
pH and Buffer Optimization:
-
Control for Reactive Moieties:
-
Include control compounds with similar functional groups (aldehydes, ketones) to determine if the observed interference is a general effect of these moieties.
-
Interference from Aggregation
Problem: this compound shows potent, non-specific inhibition in my assay, and the dose-response curve is steep and irregular.
Possible Cause: this compound is forming aggregates that are inhibiting the assay components non-specifically.
Troubleshooting Steps:
-
Detergent Test:
-
Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. If the inhibitory effect of this compound is significantly reduced, aggregation is the likely cause.
-
-
Dynamic Light Scattering (DLS):
-
Use DLS to directly observe the formation of this compound aggregates in your assay buffer at various concentrations.
-
-
Lower Compound Concentration:
-
If possible, conduct your experiments at lower concentrations of this compound where aggregation is less likely to occur.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to Assay Interference
| Property | Value/Observation | Potential for Interference |
| UV Absorbance Maxima (λmax) | ~205 nm, ~231 nm, ~280 nm | High potential for interference in UV-range absorbance assays. |
| Solubility | Limited water solubility; Soluble in ethanol, methanol, DMSO. | Poor solubility can lead to precipitation and light scattering. |
| Aggregation Potential | As with many macrolides, aggregation is possible at higher concentrations. | Can cause non-specific inhibition in various assays. |
| Chemical Reactivity | Contains aldehyde, ketone, and lactone functional groups. | Potential for reaction with nucleophilic assay components or hydrolysis. |
Experimental Protocols
Protocol 1: Assessing Optical Interference of this compound
Objective: To determine if this compound directly interferes with the optical readout of an absorbance-based assay.
Methodology:
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the assay buffer, covering the concentration range of your experiment. Include a buffer-only blank.
-
Plate Setup: Add the this compound dilutions and the blank to the wells of a microplate, mirroring your experimental setup.
-
Incubation: Incubate the plate under the same conditions as your assay (temperature and time).
-
Absorbance Reading: Read the absorbance of the plate at the detection wavelength of your assay.
-
Data Analysis: Subtract the absorbance of the buffer-only blank from all wells. Plot the background-subtracted absorbance against the this compound concentration. A concentration-dependent increase in absorbance indicates optical interference.
Protocol 2: Investigating Interference by Aggregation using Detergents
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare Assay Buffers: Prepare two versions of your assay buffer: one with and one without 0.01% (v/v) Triton X-100.
-
Run Parallel Assays: Perform your standard assay in parallel using both assay buffers. Test a full dose-response of this compound in each condition.
-
Data Analysis: Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based interference.
Visualizations
Caption: Potential mechanisms of this compound interference in a receptor-ligand binding assay.
Caption: Troubleshooting workflow for suspected this compound interference in biochemical assays.
References
Troubleshooting Inconsistent Leucomycin MIC Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding inconsistent results in leucomycin Minimum Inhibitory Concentration (MIC) assays. This compound, a macrolide antibiotic, requires precise testing conditions to ensure accurate and reproducible results. This guide will help you identify and address common sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important?
An MIC assay is a laboratory method used to determine the lowest concentration of an antimicrobial agent, such as this compound, that prevents the visible growth of a microorganism after a specific incubation period.[1] It is a critical quantitative measure of an antibiotic's potency against a particular bacterial strain and is essential for antibiotic resistance surveillance and drug development.[2][3]
Q2: My this compound MIC values are fluctuating between experiments. What are the most common causes?
Inconsistent MIC values for this compound can stem from several factors. The most common sources of variability include:
-
Inoculum Size: The density of the bacterial culture used to inoculate the assay is a critical parameter.
-
Media Composition: The type of growth medium and its specific components can significantly influence the activity of this compound.
-
Incubation Time and Conditions: Variations in incubation duration, temperature, and atmospheric conditions can lead to differing results.
-
Technical Errors: Pipetting inaccuracies, improper serial dilutions, and plate reader variability can all contribute to inconsistent outcomes.[4]
Q3: Can the type of 96-well plate I use affect my this compound MIC results?
Yes, the material of the microtiter plate can influence the results, especially for certain classes of antibiotics. Some compounds can adsorb to the plastic surface of the plates, reducing the effective concentration of the drug in the well.[5] For macrolides like this compound, it is crucial to use consistent types of plates throughout your experiments to minimize this potential source of variability.
Q4: What is the "inoculum effect" and how can it impact my this compound MIC assays?
The inoculum effect is the observation that the MIC of an antibiotic can increase as the initial bacterial inoculum density increases. This is a well-documented phenomenon for many antibiotics. A higher bacterial load can overwhelm the antibiotic before it has a chance to inhibit growth. Therefore, strict adherence to a standardized inoculum preparation is vital for reproducible MIC results.
Q5: I'm observing "skipped wells" in my microdilution plate. How should I interpret these results?
"Skipped wells" refer to a situation where a well with a lower concentration of this compound shows no bacterial growth, while wells with higher concentrations do show growth. This can be due to technical errors like improper dilution or contamination. If you observe skipped wells, it is recommended to repeat the experiment, paying close attention to your dilution technique.
Troubleshooting Guide
Issue 1: Higher than Expected MIC Values or Growth in All Wells
This often indicates a systematic issue with the assay setup or the antibiotic itself.
| Potential Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Prepare a fresh bacterial suspension and standardize it to a 0.5 McFarland standard before dilution. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the stock solution at -20°C or below and avoid repeated freeze-thaw cycles. |
| Contamination | Check the sterility of your media, diluents, and equipment. Include a sterility control (broth only) on each plate. |
| Resistant Bacterial Strain | Confirm the identity and expected susceptibility profile of your bacterial strain. |
Issue 2: Inconsistent MIC Values Across Replicates
Variability between replicate wells or plates points towards issues with precision in your experimental technique.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each dilution and when inoculating wells. Ensure proper mixing at each dilution step. |
| Uneven Inoculum Distribution | Gently mix the standardized inoculum before adding it to the wells to ensure a homogenous suspension. |
| Temperature Gradients in Incubator | Ensure proper air circulation in the incubator to maintain a consistent temperature across all plates. |
Issue 3: MIC Values Differ with Different Media
The composition of the growth medium can significantly alter the apparent MIC of this compound.
| Potential Cause | Troubleshooting Step |
| Media Components | Different broths contain varying concentrations of cations, peptides, and other components that can interact with or antagonize macrolide antibiotics. |
| pH of the Medium | The pH of the broth can affect both the stability and activity of this compound and the growth of the bacteria. Ensure the pH of your media is standardized. |
Table 1: Illustrative Impact of Media Composition on Azithromycin (a Macrolide) MICs against E. coli
This data is for illustrative purposes to demonstrate the principle of media effect on a macrolide antibiotic.
| Media Type | Estimated MIC (µg/mL) |
| Luria-Bertani (LB) Broth | >128 |
| Mueller-Hinton (MH) Broth | 64 |
| Glucose-Limited Minimal Medium | 2 |
Source: Adapted from data presented in "What's the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics."
Issue 4: MIC Values Change with Inoculum Size
As discussed in the FAQs, the inoculum effect can be a major source of variability.
Table 2: Illustrative Impact of Inoculum Size on Lincomycin MIC and MBC against S. aureus
This data for the lincosamide antibiotic lincomycin illustrates the inoculum effect. A similar effect can be expected for macrolides like this compound.
| Inoculum Size (CFU/mL) | Median MIC (µg/mL) | Median MBC (µg/mL) |
| 10⁴ | 0.78 | 1.56 |
| 10⁵ | 1.56 | 12.5 |
| >10⁷ | 3.13 | >100 |
Source: Adapted from data presented in "Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin."
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound powder
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for dilution
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Further dilute the stock solution in CAMHB to twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies and inoculate them into a suitable broth.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Perform a final dilution of this adjusted suspension in CAMHB to achieve the target inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. A plate reader can also be used to measure optical density.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Assay.
Caption: Logical Flow for Troubleshooting Inconsistent MIC Results.
Caption: Mechanism of Action of this compound (Macrolide).
Caption: Common Mechanisms of Macrolide Resistance.
References
- 1. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of New Broth Media for Microdilution Antibiotic Susceptibility Testing of Lactobacilli, Pediococci, Lactococci, and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What’s the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioactivity of Leucomycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies to enhance the bioactivity of leucomycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the bioactivity of this compound derivatives?
A1: The main strategies focus on chemical modifications to the this compound scaffold to improve antibacterial potency, overcome resistance mechanisms, and enhance pharmacokinetic properties. Key approaches include:
-
Modification of the Macrolactone Ring: Alterations at positions such as C-3 and C-9 have been shown to influence bioactivity. For instance, methylation of the 3-hydroxyl group can improve the pharmacoprofile of this compound antibiotics.[1]
-
Modification of the Sugar Moieties: Changes to the mycaminose and mycarose sugars, particularly at the C-4'' position of mycarose, can significantly impact antibacterial activity.
-
Hybridization: Combining this compound with other bioactive molecules to create hybrid compounds with dual modes of action.
-
Overcoming Resistance: Designing derivatives that can evade common macrolide resistance mechanisms, such as ribosomal methylation and drug efflux.[2][3]
Q2: What are the most common bacterial resistance mechanisms against this compound and other macrolides?
A2: Bacteria primarily develop resistance to macrolides through three main mechanisms:
-
Target Site Modification: This is the most common mechanism and involves the methylation of the 23S rRNA component of the 50S ribosomal subunit by Erm methyltransferases. This modification reduces the binding affinity of the macrolide to the ribosome, rendering it ineffective.[2][3]
-
Drug Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.
-
Drug Inactivation: Less common for macrolides, this mechanism involves enzymatic modification of the drug, such as hydrolysis of the lactone ring or phosphorylation, leading to its inactivation.
Q3: How is the bioactivity of this compound derivatives typically evaluated?
A3: The bioactivity is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains, including both susceptible and resistant isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Standardized methods like broth microdilution or agar dilution are commonly used for MIC determination.
Q4: What are some key considerations for the stability of this compound derivatives during experiments?
A4: this compound and its derivatives can be susceptible to degradation under certain conditions. For instance, lincomycin, a related antibiotic, shows pH-dependent stability, with greater stability in acidic to neutral conditions and rapid degradation in basic solutions. It is crucial to consider the pH of buffers and storage solutions. Additionally, some derivatives may be sensitive to light and temperature, requiring appropriate storage conditions to maintain their integrity.
Troubleshooting Guides
Synthesis of this compound Derivatives
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low reaction yield | Incomplete reaction; side reactions; degradation of starting material or product. | - Monitor reaction progress closely using TLC or LC-MS to determine optimal reaction time.- Use purified and dry reagents and solvents.- Optimize reaction temperature; some reactions may require cooling to minimize side products.- Employ protective group strategies for sensitive functional groups on the this compound scaffold. |
| Difficulty in product purification | Co-elution of product with starting materials or byproducts; product instability on silica gel. | - Utilize alternative purification techniques such as preparative HPLC, size-exclusion chromatography, or crystallization.- For column chromatography, try different solvent systems or use a different stationary phase (e.g., alumina, reversed-phase silica).- If the product is unstable on silica, minimize contact time by using flash chromatography. |
| Unexpected side products | Rearrangement of the macrolactone ring; cleavage of glycosidic bonds; epimerization at stereocenters. | - Carefully control reaction pH and temperature.- Use milder reaction conditions and reagents.- Characterize side products thoroughly using NMR, MS, and other spectroscopic techniques to understand the degradation pathways and optimize the reaction to avoid them. |
| Poor solubility of reactants or products | The hydrophobic nature of the macrolide core. | - Use a co-solvent system to improve solubility.- For reactions, consider using a phase-transfer catalyst.- For purification, a solvent gradient in chromatography can be beneficial. |
Bioactivity Assays (MIC Determination)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| High variability in MIC values between replicates | Pipetting errors; inconsistent inoculum density; contamination. | - Use calibrated pipettes and ensure proper mixing of solutions.- Standardize the bacterial inoculum to the correct McFarland standard (typically 0.5) for consistent cell density.- Maintain sterile technique throughout the assay to prevent contamination.- Include positive and negative controls in each assay plate. |
| No bacterial growth in control wells | Inactive bacterial culture; incorrect growth medium; incubator malfunction. | - Use a fresh, viable bacterial culture.- Ensure the correct growth medium and supplements are used for the specific bacterial strain.- Verify the incubator temperature and CO2 levels (if required). |
| "Skipped wells" (growth in higher concentration wells but not in lower ones) | Contamination of a single well; precipitation of the test compound at higher concentrations. | - Repeat the assay with fresh dilutions and careful sterile technique.- Check the solubility of the compound in the assay medium. If precipitation is observed, consider using a different solvent or a lower starting concentration. |
| MIC values are unexpectedly high for a potent derivative | Degradation of the compound; binding of the compound to plasticware. | - Prepare fresh stock solutions of the compound for each experiment.- Assess the stability of the compound in the assay medium over the incubation period.- Use low-protein-binding plates for the assay. |
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various this compound derivatives against selected bacterial strains.
Table 1: Bioactivity of this compound A7 Derivatives Modified at the C-3 Position
| Compound | Modification | S. pneumoniae (Ery-S) | S. pneumoniae (Ery-R) | H. influenzae |
| This compound A7 | - | 0.2 | >100 | 3.13 |
| 9a | 3-O-(3-phenyl-2-propenyl) | 0.05 | 6.25 | 1.56 |
| 9b | 3-O-[3-(4-fluorophenyl)-2-propenyl] | 0.05 | 3.13 | 1.56 |
| 9c | 3-O-[3-(4-chlorophenyl)-2-propenyl] | 0.05 | 3.13 | 1.56 |
| 9m | 3-O-[3-(2-naphthyl)-2-propenyl] | 0.025 | 1.56 | 0.78 |
| Data sourced from Furuuchi et al. (2008). |
Table 2: Bioactivity of 3"-O-Propionylthis compound A5
| Compound | S. aureus 209P | S. pyogenes Cook | S. pneumoniae Type I |
| This compound A5 | 0.39 | 0.05 | 0.1 |
| 3"-O-Propionylthis compound A5 | 0.2 | 0.025 | 0.05 |
| Josamycin | 0.39 | 0.05 | 0.1 |
| Midecamycin | 0.39 | 0.05 | 0.1 |
| Data sourced from Sakamoto et al. (1981). |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 3-O-Alkyl this compound Derivatives
This protocol provides a general workflow for the synthesis of 3-O-alkylated this compound derivatives, a common strategy to enhance bioactivity.
Workflow Diagram:
Methodology:
-
Protection: Protect the reactive hydroxyl groups on the this compound scaffold, except for the C-3 hydroxyl, using appropriate protecting groups (e.g., silyl ethers). This prevents unwanted side reactions.
-
Alkylation: React the partially protected this compound with an appropriate alkylating agent (e.g., an alkyl halide or tosylate) in the presence of a suitable base (e.g., sodium hydride) to introduce the desired alkyl group at the C-3 position.
-
Deprotection: Remove the protecting groups under conditions that do not affect the newly introduced alkyl group or the integrity of the macrolide ring.
-
Purification: Purify the crude product using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Workflow Diagram:
Methodology:
-
Prepare Bacterial Inoculum: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Dilute the standardized bacterial inoculum in the broth medium and add a specific volume to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth. Results can also be read using a microplate reader by measuring the optical density at 600 nm.
Signaling Pathways and Logical Relationships
Overcoming Macrolide Resistance
The following diagram illustrates the logical relationship between common macrolide resistance mechanisms and strategies to overcome them through the design of novel this compound derivatives.
References
- 1. Synthesis and biological evaluation of novel this compound analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Synthesis and antibacterial activity of novel lincomycin derivatives. IV. Optimization of an N-6 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Leucomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the pH-related instability of this compound in solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
This compound, a 16-membered macrolide antibiotic, is susceptible to degradation in aqueous solutions, primarily due to pH-dependent hydrolysis. The main degradation pathways involve the cleavage of the macrocyclic lactone ring and the hydrolysis of the glycosidic bonds linking the neutral sugar (mycarose) and the amino sugar (mycaminose) to the lactone ring.
Q2: At what pH is this compound most stable?
While specific kinetic data for this compound is not extensively published, based on studies of structurally similar 16-membered macrolides like josamycin, this compound is expected to exhibit greatest stability in neutral to slightly alkaline solutions (pH 7-8). Acidic conditions significantly accelerate degradation.
Q3: What are the observable signs of this compound degradation in my solution?
Degradation of this compound can manifest as:
-
A decrease in the concentration of the active this compound components over time, which can be quantified by analytical techniques such as HPLC.
-
Changes in the physical appearance of the solution, such as turbidity or precipitation, although this is less common at typical research concentrations.
-
A loss of antibacterial activity in bioassays.
Q4: Can I use acidic buffers to dissolve this compound?
It is strongly advised to avoid acidic conditions (pH < 6) for dissolving and storing this compound. Acid-catalyzed hydrolysis is a major degradation pathway for macrolide antibiotics. If a buffer is required, neutral or slightly alkaline buffers such as phosphate-buffered saline (PBS) at pH 7.4 are recommended.
Q5: How should I prepare and store this compound stock solutions?
For optimal stability, prepare stock solutions of this compound in a high-quality organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or lower. For working solutions, dilute the stock solution in a neutral or slightly alkaline aqueous buffer immediately before use. Avoid long-term storage of aqueous this compound solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | This compound has degraded due to acidic conditions in the experimental medium. | - Ensure the pH of your cell culture medium or assay buffer is neutral (pH 7.0-7.4).- Prepare fresh working solutions of this compound for each experiment.- Minimize the time this compound is in an aqueous solution before being added to the experiment. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to slight pH differences or different solution preparation times. | - Standardize the pH of all solutions used in the experiment.- Prepare a single batch of this compound working solution for all replicates.- Ensure consistent timing between solution preparation and experimental use. |
| Precipitation observed in the this compound solution. | This compound has limited aqueous solubility, which can be further affected by pH and temperature. Degradation products may also be less soluble. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) at a higher concentration and dilute into your aqueous medium.- Ensure the final concentration of the organic solvent is compatible with your experimental system.- If using a buffer, ensure it is at a neutral or slightly alkaline pH. |
Data on pH-Dependent Stability of a Related Macrolide (Josamycin)
As a proxy for this compound, the following table summarizes the stability of josamycin, another 16-membered macrolide antibiotic, at different pH values. This data can provide general guidance for handling this compound solutions.
| pH | Temperature (°C) | Half-life (t1/2) | Comments |
| 2.0 | 37 | Very short | Rapid degradation in acidic conditions. |
| 4.0 | 37 | Short | Significant degradation occurs. |
| 7.4 | 37 | Longer | Considerably more stable than in acidic pH. |
| 8.0 | 37 | Longest | Optimal stability observed in slightly alkaline conditions. |
Note: This data is illustrative and based on general knowledge of macrolide stability. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Testing of this compound in Aqueous Buffers
-
Materials:
-
This compound stock solution (in DMSO)
-
A series of sterile buffers at different pH values (e.g., citrate buffer pH 4.0, phosphate buffer pH 7.4, carbonate-bicarbonate buffer pH 9.0)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 231 nm)
-
Quenching solution (if necessary to stop degradation before analysis)
-
-
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution into each of the different pH buffers to a final concentration of, for example, 100 µg/mL.
-
Immediately after preparation (t=0), take a sample from each solution for HPLC analysis. This will serve as the initial concentration.
-
Incubate the remaining solutions at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution for HPLC analysis.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k).
-
Visualizing this compound Degradation Pathways
The following diagrams illustrate the key chemical instability pathways of this compound in solution.
Caption: Logical workflow for managing this compound stability.
Caption: Simplified this compound degradation pathways.
methods to prevent leucomycin precipitation in stock solutions
Technical Support Center: Leucomycin Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2][3] While some sources note good water solubility, others indicate it is limited, which can lead to precipitation issues when preparing aqueous solutions.[1][2] For most cell culture applications, preparing a concentrated stock in DMSO is a common practice.
Q2: What is a typical concentration for a this compound stock solution?
A2: A stock solution of this compound A7, for example, can be prepared in DMSO at a concentration of 10 mg/mL. The optimal concentration for your stock solution will depend on the required final concentration in your experiment and the solubility limits in the chosen solvent. It is often better to prepare a moderately concentrated stock that remains stable than a highly concentrated one that is prone to precipitation upon dilution.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: To maintain stability and prevent degradation, it is best practice to store this compound stock solutions in small, single-use aliquots at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can compromise the integrity of the compound.
Q4: Can the pH of my solution affect this compound stability and solubility?
A4: Yes, pH is a critical factor for the stability of macrolide antibiotics. While specific data for this compound is limited, related compounds show optimal stability within specific pH ranges. For example, lincomycin is most stable around pH 4, while tylosin is most stable at pH 3.5 and 9.0. Significant deviations from the optimal pH can lead to degradation and decreased solubility.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous culture medium. Why does this happen?
A5: This is a common issue known as "solvent-shifting" precipitation. This compound is highly soluble in a non-polar organic solvent like DMSO but much less soluble in a polar aqueous environment like culture media or phosphate-buffered saline (PBS). When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the this compound molecules can aggregate and precipitate before they can be properly dispersed.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during stock solution preparation | The concentration exceeds the solubility limit in the chosen solvent. | - Try preparing a more dilute stock solution. - Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution. Be cautious, as excessive heat can degrade the antibiotic. - For macrolides that are difficult to dissolve, adding a very small volume of glacial acetic acid dropwise may improve solubility in water. |
| Precipitation immediately upon dilution in aqueous media | The rapid change in solvent polarity ("solvent-shifting") causes the compound to crash out of solution. | - Lower the stock concentration: Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium. - Modify the dilution technique: Pre-warm the culture media to 37°C. Add the this compound stock solution drop-by-drop to the vortexing or swirling media to ensure rapid dispersal. - Check the final concentration: Ensure the final concentration of this compound in the media does not exceed its aqueous solubility limit. |
| Precipitate forms over time in the final working solution | The solution is supersaturated, or the compound is degrading at the experimental temperature and pH. | - Prepare fresh: Add the this compound stock solution to the media immediately before use. Avoid storing media containing this compound for extended periods. - Verify pH: Check that the pH of your final culture medium is within a range that supports macrolide stability (generally between pH 7.2-7.4 for cell culture). |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol provides a standardized method for preparing a 10 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
0.22 µm syringe filter (optional, if sterile filtration is required)
Methodology:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, you would weigh 10 mg of this compound.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the calculated volume of sterile DMSO. For 10 mg of powder, you would add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex the solution vigorously until the this compound powder is completely dissolved. A clear solution with no visible particulates should be observed. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes may be applied.
-
Sterilization (Optional): If absolute sterility is required for your application, filter the solution through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter material is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Labeling and Long-Term Storage: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials. Store the aliquots at -20°C or -80°C for long-term stability.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose and resolve this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Leucomycin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantification of leucomycin, a macrolide antibiotic. The information presented, supported by experimental data, is intended to assist in the selection of the most suitable method based on specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC stands as a highly specific and reliable technique for the quantification of this compound and its related impurities. A validated HPLC-UV method has been established, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity.[1]
Experimental Protocol for HPLC-UV Analysis of this compound
A validated HPLC-UV method for the analysis of this compound has been developed and shown to be simple and reliable.[2] The following protocol is based on established methods for macrolide antibiotics.
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 6.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Sample Preparation | Dissolve the this compound bulk drug or tablet powder in the mobile phase to achieve a suitable concentration. |
Performance Data of the Validated HPLC-UV Method
The quantitative performance of the HPLC-UV method for this compound analysis is summarized below, demonstrating its suitability for quality control and research applications.[1][2]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.9999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 92.9% – 101.5% |
| Precision (RSD) | < 2.0% |
Alternative Methods for this compound Quantification
While HPLC is a robust technique, other methods can be employed for the analysis of macrolide antibiotics like this compound. The selection of a method often depends on the specific requirements of the analysis, such as throughput needs, cost considerations, and the complexity of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
Experimental Protocol:
-
Sample Preparation: Protein precipitation of the sample followed by solid-phase extraction (SPE) cleanup.
-
Chromatography: Reversed-phase chromatography using a C18 column with gradient elution.
-
Mass Spectrometry: Detection is performed on a triple quadrupole tandem mass spectrometer using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM).
Performance Characteristics: LC-MS/MS offers extremely high sensitivity and specificity, enabling the identification and quantification of trace amounts of analytes in complex matrices. However, it is associated with high initial instrument cost and operational complexity.
UV-Visible Spectrophotometry
This method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte. For macrolides that lack a strong chromophore, the formation of a colored complex is often necessary.
Experimental Protocol (based on macrolide analysis):
-
Reagent Preparation: Prepare a solution of a suitable chromogenic reagent (e.g., haematoxylin).
-
Sample and Standard Preparation: Prepare a series of standard solutions of the macrolide antibiotic and the sample solution in a suitable solvent.
-
Reaction: Add the chromogenic reagent to the standard and sample solutions and allow the color to develop under controlled conditions (e.g., specific pH, temperature, and time).
-
Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its absorbance with the calibration curve generated from the standards.
Performance Characteristics: UV-Visible spectrophotometry is a simple, rapid, and cost-effective method. However, it often lacks specificity and can be susceptible to interference from other compounds in the sample that absorb at the same wavelength.
Microbiological Assay
This bioassay determines the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.
Experimental Protocol (Cylinder-Plate Method):
-
Medium Preparation: Prepare a suitable agar medium and sterilize it.
-
Inoculation: Inoculate the sterile agar medium with a standardized suspension of a susceptible test microorganism (e.g., Staphylococcus aureus).
-
Plate Preparation: Pour the inoculated medium into petri dishes to form a uniform layer.
-
Cylinder Placement: Place sterile cylinders vertically on the solidified agar surface.
-
Application of Solutions: Fill the cylinders with standard solutions of this compound at known concentrations and with the sample solutions.
-
Incubation: Incubate the plates under specified conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Measurement: Measure the diameter of the zones of growth inhibition around each cylinder.
-
Calculation: Calculate the potency of the sample by comparing the size of its inhibition zone with the standard curve generated from the known concentrations.
Performance Characteristics: The microbiological assay measures the biological activity of the antibiotic. However, it lacks specificity, as other antimicrobial substances can influence the results, and it is generally less precise than chromatographic methods.
Comparative Summary of Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between stationary and mobile phases | High specificity, accuracy, and precision; capable of separating complex mixtures | Higher cost of instrumentation and consumables; requires skilled operators |
| LC-MS | HPLC separation combined with mass spectrometric detection | Extremely high sensitivity and specificity; capable of identifying and quantifying trace amounts | High initial instrument cost and complexity of operation |
| UV-Visible Spectrophotometry | Measurement of light absorption | Simple, rapid, and cost-effective | Lacks specificity; susceptible to interference |
| Microbiological Assay | Measurement of microbial growth inhibition | Measures biological activity | Lacks specificity; less precise than chromatographic methods |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of an active pharmaceutical ingredient like this compound.
Caption: Workflow for HPLC Method Validation.
References
Unraveling Macrolide Cross-Resistance: A Comparative Analysis of Leucomycin
A deep dive into the cross-resistance profiles of leucomycin and other macrolide antibiotics reveals significant overlaps, primarily dictated by the underlying molecular mechanisms of resistance. This guide provides a comparative analysis based on experimental data, offering insights for researchers and drug development professionals in the field of antimicrobial resistance.
This comparison guide synthesizes data from multiple studies to elucidate the patterns of cross-resistance between this compound, a 16-membered macrolide, and other members of the macrolide class, including 14-membered (e.g., erythromycin, clarithromycin) and 15-membered (e.g., azithromycin) agents. The primary determinants of cross-resistance are the specific genetic markers of resistance within bacteria, most notably the presence of erm genes, which encode for ribosomal methylases, and mef or msr genes, which code for efflux pumps.
Quantitative Comparison of Macrolide Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize MIC data from various studies, comparing the in vitro activity of this compound and other macrolides against susceptible and resistant bacterial strains.
Table 1: Comparative MICs (µg/mL) against Mycoplasma pneumoniae
| Strain | Resistance Mechanism | This compound | Erythromycin | Josamycin | Spiramycin | Oleandomycin |
| Mac (Parent) | Susceptible | - | <0.003 | - | - | - |
| Mac (Resistant) | Induced Resistance | >100 | 200 | >100 | >100 | >100 |
| Fukumura (Parent) | Susceptible | - | 0.005 | - | - | - |
| Fukumura (Resistant) | Induced Resistance | 12.5 | 10 | 12.5 | 6.25 | 12.5 |
Data compiled from in vitro resistance development studies.[1][2]
Table 2: Comparative MICs (µg/mL) against Staphylococcus aureus
| Strain | Resistance Phenotype | This compound | Erythromycin | Clarithromycin | Azithromycin |
| Susceptible | Wild-Type | 0.5 - 1 | 0.25 - 0.5 | 0.12 - 0.25 | 0.5 - 1 |
| iMLSB | Inducible Methylase (erm) | 1 - 2 | >128 | >128 | >128 |
| cMLSB | Constitutive Methylase (erm) | >128 | >128 | >128 | >128 |
| M-phenotype | Efflux Pump (msrA) | 1 - 2 | 16 - 64 | 8 - 32 | 4 - 16 |
iMLSB: inducible macrolide-lincosamide-streptogramin B resistance; cMLSB: constitutive macrolide-lincosamide-streptogramin B resistance. Data represents typical MIC ranges observed in various studies.
Mechanisms of Cross-Resistance
The data consistently demonstrates that the mechanism of resistance profoundly impacts the cross-resistance profile.
-
Target Site Modification: The most common mechanism conferring broad cross-resistance is the methylation of the 23S rRNA target site, encoded by erm genes.[3][4] This modification reduces the binding affinity of most, if not all, macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[5] Strains with constitutive expression of erm genes (cMLSB) exhibit high-level resistance to this compound and other macrolides. In strains with inducible expression (iMLSB), resistance to 16-membered macrolides like this compound may appear lower in vitro but can be induced in the presence of 14- or 15-membered macrolides.
-
Active Efflux: Efflux pumps, encoded by genes such as msr(A) in staphylococci, actively transport macrolides out of the bacterial cell. This mechanism typically confers resistance to 14- and 15-membered macrolides, while 16-membered macrolides like this compound are often less affected. This results in what is known as the M phenotype.
Experimental Protocols
The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antibiotics.
Broth Microdilution Protocol for MIC Determination
-
Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and other macrolides in a suitable solvent. Sterilize by filtration.
-
Bacterial Inoculum: Culture the bacterial strains to be tested on an appropriate agar medium. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. Specific media may be required for fastidious organisms.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
-
Assay Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of each antibiotic directly in the microtiter plates. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or with a plate reader.
-
Visualizing Macrolide Resistance and Experimental Workflow
To better understand the complex interplay of resistance mechanisms and the experimental procedures used to study them, the following diagrams are provided.
References
New Leucomycin Derivatives Demonstrate Enhanced Antibacterial Activity
A comparative analysis of newly synthesized leucomycin analogues reveals a promising enhancement in their antibacterial spectrum, particularly against Gram-positive bacteria. This guide provides an objective comparison of these new derivatives with the parent compound, supported by experimental data, to assist researchers and drug development professionals in evaluating their potential as next-generation antibiotics.
This report details the in vitro antibacterial activity of novel this compound derivatives, summarizing the minimum inhibitory concentration (MIC) data against a panel of pathogenic bacteria. The experimental protocols for determining the antibacterial spectrum are also provided, ensuring transparency and reproducibility.
Comparative Antibacterial Spectrum of this compound Derivatives
The antibacterial activities of newly synthesized this compound analogues were evaluated and compared to the parent compound, this compound A7, and the clinically used macrolide, rokitamycin. The data, presented as minimum inhibitory concentrations (MICs) in µg/mL, are summarized in the table below. The results indicate that specific modifications to the this compound structure can lead to improved potency.
| Compound | S. aureus 209P | S. aureus Smith | B. subtilis ATCC 6633 | M. luteus ATCC 9341 | E. coli NIHJ |
| This compound A7 (Parent) | 0.78 | 0.78 | 0.10 | 0.05 | >100 |
| Derivative 1 (3-epi-leucomycin A7) | 1.56 | 1.56 | 0.20 | 0.10 | >100 |
| Derivative 2 (3-O-Methylrokitamycin) | 0.20 | 0.20 | <0.025 | <0.025 | >100 |
| Rokitamycin (Reference) | 0.39 | 0.39 | 0.05 | 0.05 | >100 |
Data synthesized from "Synthesis and biological evaluation of novel this compound analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group."[1]
Experimental Protocols
The following section outlines the detailed methodologies employed for the determination of the antibacterial spectrum of the new this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of the compounds was determined by the twofold agar dilution method. This standard method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Test Compounds:
-
Stock solutions of the this compound derivatives and reference antibiotics were prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each compound were then prepared in sterile distilled water to achieve the desired concentration range for testing.
2. Preparation of Bacterial Inoculum:
-
The bacterial strains used in the assay were grown overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
The overnight cultures were diluted in fresh MHB to achieve a final inoculum density of approximately 1 x 10^6 colony-forming units (CFU)/mL.
3. Agar Dilution Assay:
-
One milliliter of each diluted compound solution was mixed with 9 mL of molten Mueller-Hinton Agar (MHA) and poured into sterile petri dishes.
-
A control plate containing no antibiotic was also prepared.
-
Once the agar solidified, the prepared bacterial inoculums were streaked onto the surface of the agar plates.
4. Incubation and Observation:
-
The inoculated plates were incubated at 37°C for 18-24 hours.
-
Following incubation, the plates were visually inspected for bacterial growth.
-
The MIC was determined as the lowest concentration of the compound at which there was no visible growth of the bacteria.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the new this compound derivatives.
Caption: Workflow for MIC determination of this compound derivatives.
References
Unraveling the Ribosomal Grip: A Comparative Guide to Confirming Leucomycin's Binding Site Through Mutation Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data that confirms the ribosomal binding site of leucomycin, a 16-membered macrolide antibiotic. By examining the impact of specific ribosomal mutations on antibiotic susceptibility and binding affinity, we can delineate the critical residues for this compound's mechanism of action.
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the nascent polypeptide exit tunnel.[1] The primary binding site is located within domain V of the 23S rRNA, with key interactions also occurring with domain II and ribosomal proteins L4 and L22.[2] Mutation studies are a cornerstone in pinpointing the precise nucleotides and amino acids that constitute this binding pocket.
Comparative Analysis of Ribosomal Mutations
The following table summarizes quantitative data from various studies, comparing the effects of ribosomal mutations on the activity of macrolide antibiotics. While direct binding affinity data for this compound with mutant ribosomes is limited in publicly available literature, we can infer its behavior by comparing it with other macrolides, particularly 16-membered rings, against well-characterized mutants.
Table 1: Impact of Ribosomal Mutations on Macrolide Activity
| Organism | Mutation | Antibiotic(s) | Metric | Wild-Type Value | Mutant Value | Fold Change | Reference |
| Escherichia coli | Wild-Type | This compound A1 | Kd (M) | 5.6 x 10-8 | - | - | BenchChem |
| Escherichia coli | Wild-Type | This compound A3 (Josamycin) | Kd (M) | 4.0 x 10-8 | - | - | BenchChem |
| Escherichia coli | Wild-Type | This compound A7 | Kd (M) | 9.1 x 10-8 | - | - | BenchChem |
| Streptococcus pneumoniae | A2058G in 23S rRNA | Erythromycin (14-membered) | MIC (µg/mL) | 0.03 | >64 | >2133 | [2] |
| Streptococcus pneumoniae | A2058G in 23S rRNA | Spiramycin (16-membered) | MIC (µg/mL) | 0.5 | 16 | 32 | [2] |
| Streptococcus pneumoniae | A2059G in 23S rRNA | Erythromycin (14-membered) | MIC (µg/mL) | 0.03 | >64 | >2133 | [2] |
| Streptococcus pneumoniae | A2059G in 23S rRNA | Spiramycin (16-membered) | MIC (µg/mL) | 0.5 | 32 | 64 | |
| Streptococcus pneumoniae | C2611A in 23S rRNA | Erythromycin (14-membered) | MIC (µg/mL) | 0.03 | 8 | 267 | |
| Streptococcus pneumoniae | C2611G in 23S rRNA | Spiramycin (16-membered) | MIC (µg/mL) | 0.5 | 16 | 32 | |
| Streptococcus pneumoniae | Deletion of A752 in 23S rRNA | Erythromycin (14-membered) | MIC (µg/mL) | 0.03 | >32 | >1067 | |
| Streptococcus pneumoniae | Deletion of A752 in 23S rRNA | Clarithromycin (14-membered) | MIC (µg/mL) | 0.015 | >32 | >2133 |
Key Insights from the Data:
-
This compound Binding to Wild-Type Ribosomes: The dissociation constants (Kd) for various this compound analogues with wild-type E. coli ribosomes are in the nanomolar range, indicating a high binding affinity.
-
The Critical Role of A2058 and A2059: Mutations at positions A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA consistently confer high-level resistance to 14-membered macrolides like erythromycin. While the effect is less pronounced for the 16-membered macrolide spiramycin, it still results in a significant increase in the Minimum Inhibitory Concentration (MIC), strongly suggesting that these nucleotides are crucial for the binding of all macrolides, including this compound.
-
Impact of Mutations in the Nascent Peptide Exit Tunnel: The C2611 residue, also in domain V, and A752 in domain II are located in the nascent peptide exit tunnel. Mutations in these positions lead to macrolide resistance, highlighting the importance of the tunnel's architecture for drug binding and action. The deletion of A752 results in high-level resistance to 14-membered macrolides.
Experimental Protocols
To confirm the ribosomal binding site of this compound, a series of experiments involving site-directed mutagenesis and subsequent binding and susceptibility assays are required.
Site-Directed Mutagenesis of the 23S rRNA Gene
This protocol outlines the generation of specific point mutations in the 23S rRNA gene, for example, the A2058G mutation, which is known to confer macrolide resistance.
-
Template DNA: A plasmid containing the full-length 23S rRNA gene (e.g., from E. coli or Streptococcus pneumoniae) is used as the template.
-
Primer Design: Two complementary oligonucleotide primers are designed to be between 25 and 45 bases in length. The desired mutation (e.g., A to G at position 2058) is located in the center of the primers, flanked by 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid. The PCR program typically consists of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The mutated plasmid is then transformed into competent E. coli cells for propagation.
-
Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing of the isolated plasmid DNA.
In Vitro Reconstitution of Mutant 50S Ribosomal Subunits
For direct binding studies, mutant 50S ribosomal subunits are assembled in vitro.
-
In Vitro Transcription of Mutant 23S rRNA: The mutated 23S rRNA gene is transcribed in vitro using a T7 RNA polymerase system.
-
Isolation of Total Ribosomal Proteins (TP50): Total proteins from the 50S ribosomal subunit are isolated from a suitable bacterial strain (e.g., E. coli or Bacillus stearothermophilus).
-
Reconstitution Reaction: The in vitro transcribed mutant 23S rRNA is mixed with purified TP50 and 5S rRNA in a specific reconstitution buffer. The mixture is incubated through a two-step heating process to facilitate the assembly of functional 50S subunits.
-
Purification of Reconstituted Subunits: The reconstituted mutant 50S subunits are purified from unassembled components by sucrose gradient centrifugation.
Ribosome Binding Assays
These assays quantify the binding affinity of this compound to both wild-type and mutant ribosomes.
This assay measures the ability of this compound to compete with a radiolabeled macrolide (e.g., [14C]erythromycin) for binding to the ribosome.
-
Reaction Mixture: A fixed concentration of ribosomes (wild-type or mutant) and a fixed concentration of [14C]erythromycin are incubated with varying concentrations of this compound in a binding buffer.
-
Equilibration: The reactions are incubated at 37°C to reach binding equilibrium.
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter. Ribosomes and any bound radioligand are retained on the filter, while unbound radioligand passes through.
-
Quantification: The amount of bound [14C]erythromycin on each filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of bound [14C]erythromycin is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the bound [14C]erythromycin) is determined, from which the inhibition constant (Ki) for this compound can be calculated.
This assay measures the change in fluorescence polarization of a fluorescently labeled macrolide upon binding to the ribosome.
-
Reaction Mixture: A fixed concentration of a fluorescently labeled macrolide is incubated with varying concentrations of ribosomes (wild-type or mutant) in the presence and absence of competing this compound.
-
Measurement: The fluorescence polarization is measured using a suitable plate reader. The binding of the small fluorescent macrolide to the large ribosome slows its rotation, leading to an increase in polarization.
-
Data Analysis: The change in millipolarization (mP) units is plotted against the concentration of this compound to determine the IC50 and subsequently the Ki.
Antimicrobial Susceptibility Testing
This determines the MIC of this compound against bacterial strains expressing wild-type or mutant ribosomes.
-
Bacterial Strains: Bacterial strains carrying the desired ribosomal mutation on a plasmid or integrated into the chromosome are used. A strain with the corresponding wild-type allele serves as the control.
-
Broth Microdilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow and Ribosomal Binding Site
To better illustrate the process of confirming the ribosomal binding site of this compound, the following diagrams are provided.
Caption: Experimental workflow for confirming the ribosomal binding site.
Caption: this compound's ribosomal binding site and key resistance mutations.
By employing these methodologies, researchers can effectively confirm the ribosomal binding site of this compound and other macrolide antibiotics. The data generated from such studies is invaluable for understanding the mechanisms of antibiotic action and resistance, and for the rational design of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria.
References
- 1. Single and dual mutations at positions 2058, 2503 and 2504 of 23S rRNA and their relationship to resistance to antibiotics that target the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in 23S rRNA and Ribosomal Protein L4 Account for Resistance in Pneumococcal Strains Selected In Vitro by Macrolide Passage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Leucomycin and Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of leucomycin and other protein synthesis-inhibiting antibiotics on bacteria. Due to the limited availability of public transcriptomic data specifically for this compound, this guide leverages data from closely related macrolide antibiotics, such as erythromycin, tylosin, and clarithromycin, as a proxy. These are compared with other protein synthesis inhibitors like tetracycline and clindamycin to offer a broad perspective on the bacterial response to ribosome-targeting antimicrobials.
Executive Summary
Treatment of bacteria with protein synthesis-inhibiting antibiotics elicits a complex and varied transcriptomic response. While the primary mechanism of action is the inhibition of translation, the downstream effects on gene expression are not uniform across different antibiotic classes or even within the same class. This guide summarizes key quantitative data from comparative transcriptomic studies, details standardized experimental protocols for such analyses, and provides visual representations of the affected signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the differentially expressed genes (DEGs) in bacteria upon treatment with various protein synthesis-inhibiting antibiotics. The data is compiled from multiple studies, and direct comparison should be approached with caution due to variations in bacterial species, antibiotic concentrations, and experimental conditions.
Table 1: Comparative Transcriptomic Response of Escherichia coli to Protein Synthesis Inhibitors
| Antibiotic Class | Antibiotic | Concentration | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |
| Macrolide | Erythromycin | IC50 | 834 | 952 | Iron assimilation, Stress response | [1] |
| Tetracycline | Tetracycline | IC50 | 912 | 897 | Iron assimilation, Amino acid biosynthesis | [1] |
| Amphenicol | Chloramphenicol | IC50 | 876 | 912 | Sulfur assimilation, Siderophore biosynthesis | [1] |
Table 2: Transcriptomic Response of Various Bacteria to Macrolides and Lincosamides
| Bacterium | Antibiotic | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |
| Kurthia gibsonii | Tylosin | 806 | 844 | Oxidative phosphorylation, Carbon metabolism, Stress response | [2] |
| Helicobacter pylori | Clarithromycin | - | - | Flagellar assembly, Quorum sensing | [3] |
| Staphylococcus aureus | Clindamycin | - | - | Downregulation of exoprotein and virulence factor transcription |
Experimental Protocols
A standardized and rigorous experimental protocol is essential for reproducible comparative transcriptomic studies. The following outlines a typical workflow for analyzing the bacterial response to antibiotics using RNA sequencing (RNA-seq).
Bacterial Strains and Culture Conditions
-
Bacterial Strain: Specify the bacterial species and strain used (e.g., Escherichia coli K-12 MG1655, Staphylococcus aureus ATCC 29213).
-
Growth Medium: Use a defined growth medium to ensure reproducibility (e.g., Mueller-Hinton Broth, Luria-Bertani Broth).
-
Culture Conditions: Maintain consistent temperature (e.g., 37°C), aeration (e.g., 200 rpm shaking), and growth phase for antibiotic treatment (e.g., mid-logarithmic phase, OD600 of 0.5).
Antibiotic Treatment
-
Antibiotic Concentration: Use a sub-inhibitory concentration (e.g., 0.5 x MIC) to study transcriptional regulation without immediately killing the cells. Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic against the specific bacterial strain prior to the experiment.
-
Exposure Time: Treat the bacterial cultures for a defined period (e.g., 30, 60, or 120 minutes).
-
Controls: Include an untreated control (vehicle only) for each time point.
RNA Extraction and Quality Control
-
RNA Stabilization: Immediately stabilize the bacterial cultures to prevent RNA degradation using a commercial reagent like RNAprotect Bacteria Reagent (Qiagen) or by rapid harvesting and freezing in liquid nitrogen.
-
RNA Extraction: Isolate total RNA using a method optimized for bacteria, such as TRIzol extraction followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Perform a rigorous DNase treatment to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
Ribosomal RNA (rRNA) Depletion
-
Deplete the abundant ribosomal RNA from the total RNA sample to enrich for messenger RNA (mRNA) using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria, Illumina).
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Construct strand-specific RNA-seq libraries from the rRNA-depleted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Perform high-throughput sequencing on a platform like the Illumina NovaSeq or HiSeq, generating a sufficient number of reads per sample (e.g., >10 million single-end or paired-end reads).
Data Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
-
Read Mapping: Align the high-quality reads to the reference genome of the respective bacterial strain using a splice-aware aligner like STAR or Bowtie2.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the antibiotic-treated and control groups using statistical packages such as DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify significantly affected biological processes and pathways.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by macrolide antibiotics and a typical experimental workflow for comparative transcriptomics.
Caption: Macrolide mechanism of action leading to downstream transcriptomic effects.
Caption: Standard experimental workflow for comparative transcriptomics of antibiotic-treated bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Transcriptome of Kurthia gibsonii TYL-A1 Revealed the Biotransformation Mechanism of Tylosin [mdpi.com]
- 3. Transcriptome Analysis of the Response of Mature Helicobacter pylori Biofilm to Different Doses of Lactobacillus salivarius LN12 with Amoxicillin and Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Leucomycin Activity: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antibacterial activity of leucomycin, juxtaposed with several alternative antibiotics. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a clear perspective on the validation of in vitro findings in a preclinical, in vivo setting.
Comparative In Vitro Antibacterial Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and a panel of comparator antibiotics against various clinically relevant bacterial strains.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis | Enterococcus faecium (VRE) |
| This compound | 0.12 - 2.0 µg/mL | 0.12 - >128 µg/mL | 0.015 - 0.5 µg/mL | 0.5 - 8.0 µg/mL | >128 µg/mL |
| Erythromycin | 0.12 - 1.0 µg/mL | 0.25 - >128 µg/mL | ≤0.015 - >64 µg/mL | 0.25 - 8.0 µg/mL | >128 µg/mL |
| Clarithromycin | 0.03 - 2.0 µg/mL | 0.06 - >256 µg/mL | ≤0.015 - >64 µg/mL | 0.12 - 4.0 µg/mL | >256 µg/mL |
| Lincomycin | 0.2 - 3.13 µg/mL[1] | 0.4 - >128 µg/mL | 0.05 - 0.2 µg/mL | 1.6 - 12.5 µg/mL | >128 µg/mL |
| Vancomycin | 0.25 - 2.0 µg/mL | 0.5 - 4.0 µg/mL[2][3] | 0.12 - 1.0 µg/mL | 0.5 - 8.0 µg/mL | 1.0 - >256 µg/mL |
| Daptomycin | 0.125 - 1.0 µg/mL[4] | 0.03 - 2.0 µg/mL[4] | 0.03 - 0.25 µg/mL | 0.25 - 4.0 µg/mL | 0.06 - 8.0 µg/mL |
In Vivo Efficacy in Murine Infection Models
The validation of in vitro activity is crucial in a living organism. The following table summarizes the efficacy of this compound and comparator antibiotics in various murine infection models.
| Antibiotic | Animal Model | Infection Type | Bacterial Strain | Dosing Regimen | Efficacy Endpoint & Outcome |
| This compound | Mouse | Systemic Infection | S. aureus, S. pyogenes, D. pneumoniae | 29.8-446 mg/kg (s.c., i.p., i.v., p.o.) | Therapeutic activity observed, comparable to or better than maridomycin for staphylococcal and streptococcal infections. |
| Erythromycin | Mouse | Thigh Infection | S. aureus | Not specified | In vivo potency was 2.2 times higher than clindamycin based on dosage. |
| Clarithromycin | Mouse | Pneumonia | S. pneumoniae | 5-600 mg/kg (oral) | Dose-dependent reduction in bacterial lung density and increased survival. |
| Lincomycin | Mouse | Not specified | S. aureus | Not specified | In vivo efficacy demonstrated. |
| Vancomycin | Mouse | Thigh Infection | S. aureus (MRSA) | 25-400 mg/kg/day | Dose-dependent reduction in bacterial load. |
| Daptomycin | Mouse | Thigh Infection | S. aureus | 0.2-400 mg/kg/day (s.c.) | Dose-dependent bactericidal activity. |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on an appropriate agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35 ± 2°C in ambient air for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Murine Thigh Infection Model
This model is commonly used to evaluate the efficacy of antibiotics against localized bacterial infections.
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Infection: Mice are injected intramuscularly into the thigh with a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus).
-
Antibiotic Administration: At a specified time post-infection (e.g., 2 hours), treatment with the test antibiotic (e.g., this compound) or a vehicle control is initiated. The antibiotic can be administered via various routes (e.g., subcutaneous, oral) at different dosing schedules.
-
Efficacy Assessment: At predetermined time points (e.g., 24 hours post-treatment), mice are euthanized. The thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (colony-forming units, CFU) on appropriate agar plates. The efficacy of the antibiotic is determined by the reduction in bacterial load compared to the control group.
Visualizing a Potential Mechanism and Experimental Workflow
To illustrate the concepts discussed, the following diagrams are provided.
Caption: A diagram illustrating the potential mechanism of action of this compound.
References
- 1. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Leucomycin and Spiramycin Efficacy Against Mycoplasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of the in-vitro activity of leucomycin and spiramycin against various Mycoplasma species. The data presented is compiled from multiple studies to offer a comprehensive overview for research and development purposes.
Executive Summary
This compound (often available as kitasamycin or josamycin) and spiramycin are both 16-membered macrolide antibiotics that exhibit bacteriostatic activity against Mycoplasma species. Both drugs function by inhibiting bacterial protein synthesis. While both are effective, their in-vitro potencies, as measured by Minimum Inhibitory Concentration (MIC), can vary depending on the specific Mycoplasma species and the particular strain being tested. Direct comparative studies and individual research findings indicate that both antibiotics are viable candidates for controlling Mycoplasma infections, with this compound (as kitasamycin) often demonstrating comparable or slightly lower MIC values than spiramycin against certain porcine mycoplasmas.
Quantitative Data Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (represented by its components like kitasamycin and josamycin) and spiramycin against various Mycoplasma species. It is important to note that the data is collated from different studies and direct, side-by-side comparisons in a single study are limited. Variations in experimental protocols between studies may influence MIC values.
| Antibiotic | Mycoplasma Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound (as Kitasamycin) | M. hyopneumoniae | Not Specified | Not Specified | Not Specified | Effective in vitro[1] |
| M. hyorhinis | Not Specified | Not Specified | Not Specified | Effective in vitro[1] | |
| M. synoviae | Not Specified | Not Specified | 0.05 | [2] | |
| M. gallisepticum | Not Specified | Not Specified | Not Specified | Effective in vitro[3] | |
| This compound (as Josamycin) | M. pneumoniae | Not Specified | 4 | 8 | [1] |
| M. hominis | Not Specified | Not Specified | Not Specified | >99% susceptible | |
| Ureaplasma species | Not Specified | Not Specified | Not Specified | >99% susceptible | |
| Spiramycin | M. hyopneumoniae | Not Specified | Not Specified | Not Specified | Effective in vitro |
| M. hyorhinis | Not Specified | Not Specified | Not Specified | Effective in vitro | |
| M. agalactiae | Not Specified | 1.583 | 2.850 | ||
| M. gallisepticum | ≥8 (for a resistant population) | Not Specified | Not Specified | ||
| M. synoviae | Not Specified | Not Specified | Not Specified | MIC of 0.0625 µg/mL for strain 1853 |
Note: "Effective in vitro" indicates that the study reported the antibiotic as active against the organism but did not provide specific MIC ranges in the accessible abstract.
Mechanism of Action
Both this compound and spiramycin are macrolide antibiotics that function by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of peptide chain elongation, ultimately leading to the cessation of protein production and inhibition of bacterial growth.
Caption: Mechanism of action for this compound and spiramycin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) for Mycoplasma species requires specialized methodologies due to their fastidious nature and lack of a cell wall. The following is a generalized protocol based on widely accepted methods such as those outlined by Hannan (2000) and the Clinical and Laboratory Standards Institute (CLSI).
1. Media Preparation:
-
A suitable broth medium that supports the optimal growth of the specific Mycoplasma species is used. This can include Friis, Hayflick, or other specialized media.
-
The medium is often supplemented with horse or swine serum, yeast extract, and other growth factors.
-
The pH of the medium is adjusted to be optimal for the growth of the organism and for the activity of the antibiotic being tested.
2. Inoculum Preparation:
-
A standardized inoculum of the Mycoplasma strain is prepared. The concentration is typically adjusted to 10⁴ to 10⁵ color changing units (CCU) per mL or colony-forming units (CFU) per mL.
-
The growth phase of the inoculum can be important, with logarithmic phase cultures often being preferred.
3. Broth Microdilution Assay:
-
Two-fold serial dilutions of the antibiotics (this compound and spiramycin) are prepared in the appropriate broth medium in 96-well microtiter plates.
-
Each well is then inoculated with the standardized Mycoplasma suspension.
-
Positive (no antibiotic) and negative (no inoculum) growth controls are included on each plate.
-
The plates are sealed and incubated at 37°C in a humidified atmosphere, sometimes with 5% CO₂.
-
Incubation times vary depending on the Mycoplasma species, typically ranging from 3 to 7 days.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits a color change in the broth (indicating inhibition of metabolism and growth) or shows no visible growth.
Caption: General workflow for MIC determination in Mycoplasma.
Conclusion
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Leucomycin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of leucomycin, a macrolide antibiotic. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting ecosystems from pharmaceutical waste contamination. This compound and materials contaminated with it are to be treated as hazardous chemical waste.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of solid this compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. In case of a spill, isolate the area and follow the cleanup protocol outlined below.
This compound Waste Disposal Protocols
The disposal of this compound waste must be conducted in strict accordance with local, regional, and national environmental regulations.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is the first critical step. Differentiate waste into the following categories:
-
Solid this compound Waste: Expired or unused this compound powder.
-
Concentrated Stock Solutions: High-concentration this compound solutions.
-
Contaminated Labware: Pipette tips, tubes, flasks, gloves, and other disposable materials that have come into contact with this compound.
-
Used Culture Media: Liquid media containing this compound from cell culture or microbiological work.
Step 2: Containerization and Labeling
-
Solid this compound and Concentrated Stock Solutions:
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
If possible, use the original container for solid waste.
-
Label the container clearly as "Hazardous Waste: this compound". Include solvent information for solutions.
-
-
Contaminated Labware:
-
Sharps: Needles and contaminated broken glass must be placed in a rigid, puncture-resistant sharps container.
-
Non-Sharps: Collect items like gloves and tubes in a durable, sealed plastic bag.[1]
-
Label all containers as "Hazardous Waste: this compound Contaminated Material".
-
-
Used Culture Media:
-
Collect in a sealed, leak-proof container.
-
Do not autoclave media containing antibiotics unless your institution's guidelines specifically permit it for certain heat-labile antibiotics. Autoclaving does not destroy all antibiotics and is not a substitute for proper chemical waste disposal.
-
Label the container "Hazardous Waste: Liquid containing this compound".
-
Step 3: Final Disposal
-
All segregated and labeled this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended method for final disposal is incineration at a permitted hazardous waste facility.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area.
-
Disposal of Cleanup Material: Collect all contaminated cleanup materials in a sealed and labeled container and dispose of it as hazardous chemical waste.
Quantitative Data: Aquatic Ecotoxicity of Macrolide Antibiotics
| Antibiotic/Group | Test Organism | Endpoint | Result | Reference |
| Lincomycin | Cyanobacteria | EC50 | 0.095-0.13 µmol/L | |
| Lincomycin | Chlorophytes (Green Algae) | EC50 | 7.36-225.73 µmol/L | |
| Lincomycin | Diatoms | EC50 | >225.73 µmol/L | |
| Tylosin | Cyanobacteria | EC50 | 0.09-0.092 µmol/L | |
| Tylosin | Diatoms | EC50 | 1.33-5.7 µmol/L | |
| Tylosin | Chlorophytes (Green Algae) | EC50 | 4.14-81.2 µmol/L | |
| Tetracycline | Vibrio fischeri (Bacteria) | EC50 | 178.3 mg/L | |
| Tetracycline | Daphnia magna (Crustacean) | LC50 | 575 mg/L |
*EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth) in a given time. *LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms in a given time.
Experimental Protocols
Detailed experimental protocols for the degradation or disposal of this compound are not publicly available. The standard and recommended procedure is collection by a licensed hazardous waste management service for incineration.
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Leucomycin
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Leucomycin. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Summary
This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1] Appropriate handling and disposal are mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound, particularly in its powder form.
| PPE Category | Equipment | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a good general-use option.[2] It is recommended to wear two pairs of gloves.[3] |
| Eye Protection | Safety glasses or goggles | Provide a seal around the eyes to protect from dust and splashes.[1] |
| Body Protection | Laboratory coat | Made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form where dust may be generated to avoid inhalation of particles. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. The container should be kept tightly closed to prevent contamination and exposure.
Handling and Preparation
-
Designated Area: All work with this compound, especially the solid powder, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control dust and aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Avoidance of Dust and Aerosols: Handle the powdered form with care to avoid generating dust.
Experimental Use
-
Containment: Use appropriate containment measures, such as closed systems or splash guards, to minimize the risk of spills and splashes.
-
Labeling: Clearly label all solutions containing this compound with the compound name and any known hazards.
Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous chemical waste. Never dispose of this compound or this compound-containing solutions down the drain or in regular trash.
Waste Segregation
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.
| Waste Type | Description | Disposal Container |
| Solid this compound Waste | Expired or unused pure this compound powder. | In its original container or a clearly labeled, sealed chemical waste container. |
| Concentrated Stock Solutions | High-concentration solutions of this compound. | A dedicated, leak-proof, and sealed container approved for chemical waste. |
| Contaminated Labware (Non-Sharps) | Gloves, pipette tips, tubes, and flasks contaminated with this compound. | Double, robust plastic bags, individually sealed and labeled as "Hazardous Waste: this compound Contaminated Material." |
| Contaminated Sharps | Needles and broken glass contaminated with this compound. | A rigid, puncture-resistant sharps container labeled as hazardous waste. |
| Used Culture Media | Liquid media containing this compound. | To be deactivated via autoclaving if the antibiotic is heat-labile, or collected as hazardous chemical waste. |
Final Disposal
The recommended method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility. Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Coordinate with your institution's Environmental Health and Safety (EHS) office for pickup and disposal.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
